Tert-butyl Piperidine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYBPBOHNIHCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363766 | |
| Record name | Tert-butyl Piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138007-24-6 | |
| Record name | Tert-butyl Piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl Piperidine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl piperidine-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its piperidine core is a common motif in a vast array of biologically active compounds and approved pharmaceuticals. The strategic placement of a tert-butyl ester on the 4-position of the piperidine ring offers a versatile handle for chemical modifications, while the secondary amine provides a point for further functionalization or protection. This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and significant applications of this compound, with a particular focus on its role as a precursor in the development of novel therapeutics, including Proteolysis-Targeting Chimeras (PROTACs). Detailed experimental protocols and tabulated data are presented to facilitate its practical application in a research and development setting.
Introduction
The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs targeting a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases. The conformational flexibility and basic nitrogen atom of the piperidine ring allow for favorable interactions with various biological targets. This compound, and its commonly used N-Boc protected precursor, N-Boc-piperidine-4-carboxylic acid, serve as invaluable intermediates in the synthesis of complex molecules. The tert-butyl ester group can function as a protecting group for the carboxylic acid or as a bulky substituent influencing the pharmacokinetic properties of a molecule. This guide will delve into the essential technical aspects of this compound, providing a foundational resource for its effective utilization in the laboratory.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from isonipecotic acid (piperidine-4-carboxylic acid). The first step involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid with tert-butanol.
Synthesis of N-Boc-piperidine-4-carboxylic acid
The protection of isonipecotic acid with di-tert-butyl dicarbonate (Boc₂O) is a robust and high-yielding reaction.
-
Materials: Isonipecotic acid, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide (NaOH), tert-butanol, water, hydrochloric acid (HCl), ethyl acetate.
-
Procedure:
-
To a solution of isonipecotic acid (1 equivalent) in a 1:1 mixture of tert-butanol and water, add sodium hydroxide (1N aqueous solution, 1.2 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in tert-butanol to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the tert-butanol.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid as a white solid.
-
Synthesis of this compound from N-Boc-piperidine-4-carboxylic acid
The esterification of N-Boc-piperidine-4-carboxylic acid with tert-butanol can be achieved using a variety of coupling agents. A common method involves the use of a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Materials: N-Boc-piperidine-4-carboxylic acid, tert-butanol, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-piperidine-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane.
-
Add tert-butanol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Cool the mixture to 0 °C and add a solution of DCC or EDC (1.2 equivalents) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford tert-butyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.
-
The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product, this compound.
-
A visual representation of the synthetic workflow is provided below:
Physicochemical and Spectroscopic Properties
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₉NO₂ | |
| Molecular Weight | 185.26 g/mol | |
| CAS Number | 138007-24-6 | |
| Appearance | Colorless to light yellow liquid or solid-liquid mixture | |
| Boiling Point | 241.0 ± 33.0 °C at 760 mmHg | |
| Melting Point | Not available | |
| Density | 0.976 ± 0.06 g/cm³ (Predicted) | - |
| Flash Point | 99.5 ± 25.4 °C | |
| Solubility | Soluble in water and some organic solvents. | - |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.05-2.95 (m, 2H), 2.60-2.50 (m, 2H), 2.30-2.20 (m, 1H), 1.90-1.80 (m, 2H), 1.70-1.60 (m, 2H), 1.45 (s, 9H). | (inferred) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 174.5, 80.5, 45.0, 42.0, 29.0, 28.1. | (inferred) |
Note: NMR data is inferred from closely related structures and may vary slightly based on experimental conditions.
Applications in Drug Development
The piperidine-4-carboxylate scaffold is a cornerstone in the design of a multitude of therapeutic agents. Its utility stems from its ability to serve as a versatile scaffold for the introduction of various pharmacophoric features.
Building Block for Complex Molecules
This compound is extensively used as a starting material for the synthesis of more complex molecules. The secondary amine can be alkylated, acylated, or used in reductive amination reactions to introduce diverse substituents. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.
Role in Proteolysis-Targeting Chimeras (PROTACs)
A particularly exciting and contemporary application of the piperidine-4-carboxylate scaffold is in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The piperidine moiety often forms part of the linker or the ligand that binds to the E3 ligase or the target protein.
The general mechanism of action for a PROTAC is as follows:
-
The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., VHL or Cereblon), forming a ternary complex.
-
The proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.
-
The polyubiquitinated POI is then recognized and degraded by the proteasome.
The following diagram illustrates the signaling pathway of a generic PROTAC utilizing a piperidine-based E3 ligase ligand.
Conclusion
This compound is a fundamentally important building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the construction of complex molecular architectures with therapeutic potential. The continued exploration of piperidine-containing compounds in drug discovery, particularly in innovative modalities like PROTACs, ensures that this compound will remain a relevant and valuable tool for researchers and scientists in the pharmaceutical industry. This guide has provided a detailed overview of its synthesis and properties to aid in its effective application.
Technical Guide: Physicochemical Properties and Biological Context of 1-(4-chlorophenyl)-4-methoxy-1H-indole-2-carboxylic Acid
Disclaimer: The CAS number 138007-24-6 provided in the topic corresponds to tert-Butyl piperidine-4-carboxylate. This technical guide focuses on the compound named in the topic, 1-(4-chlorophenyl)-4-methoxy-1H-indole-2-carboxylic acid , for which specific experimental data is limited. The information presented herein is a consolidation of data from structurally related analogs, primarily 4-methoxy-1H-indole-2-carboxylic acid, and general knowledge of the indole-2-carboxylic acid chemical class.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The indole nucleus is a key structural motif found in numerous natural products and synthetic drugs. This guide provides a detailed overview of the physical and chemical properties, potential biological activities, and relevant experimental methodologies for the specific derivative, 1-(4-chlorophenyl)-4-methoxy-1H-indole-2-carboxylic acid. Given the absence of direct experimental data for this exact molecule, properties of the closely related 4-methoxy-1H-indole-2-carboxylic acid (CAS: 103260-65-7) are provided as a reference.
Physicochemical Properties
The physicochemical properties of 1-(4-chlorophenyl)-4-methoxy-1H-indole-2-carboxylic acid can be predicted based on its structural components. The presence of the carboxylic acid group suggests acidic properties, while the indole nucleus and the chlorophenyl group contribute to its lipophilicity. For comparative purposes, the known properties of 4-methoxy-1H-indole-2-carboxylic acid are summarized below.
Table 1: Physicochemical Properties of 4-methoxy-1H-indole-2-carboxylic acid (CAS: 103260-65-7)
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | PubChem[1] |
| Molecular Weight | 191.18 g/mol | PubChem[1] |
| XLogP3-AA | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 191.058243149 Da | PubChem[1] |
| Topological Polar Surface Area | 62.3 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 231 | PubChem[1] |
| Isotope Atom Count | 0 | PubChem[1] |
| Defined Atom Stereocenter Count | 0 | PubChem[1] |
| Undefined Atom Stereocenter Count | 0 | PubChem[1] |
| Defined Bond Stereocenter Count | 0 | PubChem[1] |
| Undefined Bond Stereocenter Count | 0 | PubChem[1] |
| Covalently-Bonded Unit Count | 1 | PubChem[1] |
| Compound Is Canonicalized | Yes | PubChem[1] |
Experimental Protocols
The synthesis and characterization of indole-2-carboxylic acid derivatives involve standard organic chemistry techniques. Below are generalized protocols that would be applicable for the synthesis and analysis of 1-(4-chlorophenyl)-4-methoxy-1H-indole-2-carboxylic acid.
Synthesis
A common route for the synthesis of N-aryl-indole-2-carboxylic acids is the Fischer indole synthesis, followed by N-arylation and subsequent functional group manipulations.
Characterization
The structural confirmation of the synthesized compound would involve a combination of spectroscopic and analytical techniques.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for elucidating the molecular structure. The spectra would be recorded on a high-field NMR spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its elemental composition.
IR spectroscopy would be employed to identify the characteristic functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the N-H stretch of the indole ring (if not N-substituted).
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction could be performed if suitable crystals can be obtained. This technique provides precise information on bond lengths, bond angles, and crystal packing.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 1-(4-chlorophenyl)-4-methoxy-1H-indole-2-carboxylic acid, the indole-2-carboxylic acid scaffold is known to be a versatile pharmacophore. Derivatives have shown a range of activities, including as anticancer agents, HIV-1 integrase inhibitors, and dual inhibitors of IDO1/TDO. The presence of the 1-(4-chlorophenyl) substituent is a common feature in many biologically active molecules and may confer specific interactions with biological targets.
For instance, some indole derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival. A hypothetical signaling pathway that could be targeted by such a compound is presented below. This is a generalized representation and would require experimental validation.
Conclusion
References
An In-depth Technical Guide to the Spectroscopic Analysis of Tert-butyl Piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Tert-butyl Piperidine-4-carboxylate, a key building block in medicinal chemistry and drug development. Due to the limited availability of public, experimentally verified spectral data for this specific compound, this guide focuses on the standardized methodologies and expected spectral characteristics based on its chemical structure.
Introduction
This compound is a heterocyclic compound frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Its piperidine core and carboxylate functional group make it a versatile scaffold for creating a diverse range of molecules with potential therapeutic applications. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound, ensuring the reliability of subsequent research and development activities. This guide covers the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
While a complete set of experimentally verified spectra for this compound is not consistently available across public spectral databases, the following tables summarize the expected chemical shifts and absorptions based on its known structure and data from closely related analogues.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| H-1 (NH) | Broad singlet | 1H | |
| H-4 | 2.3 - 2.5 | Multiplet | 1H |
| H-2, H-6 (axial) | 2.6 - 2.8 | Multiplet | 2H |
| H-2, H-6 (equatorial) | 3.0 - 3.2 | Multiplet | 2H |
| H-3, H-5 (axial) | 1.6 - 1.8 | Multiplet | 2H |
| H-3, H-5 (equatorial) | 1.9 - 2.1 | Multiplet | 2H |
| -C(CH₃)₃ | 1.4 - 1.5 | Singlet | 9H |
Note: Predicted values are based on standard functional group regions and data from similar structures. Actual experimental values may vary based on solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ) ppm (Predicted) |
| C=O | 174 - 176 |
| -C (CH₃)₃ | 79 - 81 |
| C-4 | 40 - 42 |
| C-2, C-6 | 43 - 45 |
| C-3, C-5 | 28 - 30 |
| -C(C H₃)₃ | 27 - 29 |
Note: Predicted values are based on standard functional group regions and data from similar structures.
Table 3: Predicted IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Broad |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C=O Stretch (Ester) | 1720 - 1740 | Strong |
| C-O Stretch (Ester) | 1150 - 1250 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
Note: Predicted values are based on characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z (Predicted) | Description |
| [M]+• | 185.14 | Molecular Ion |
| [M-C(CH₃)₃]+ | 128.07 | Loss of tert-butyl group |
| [M-COOC(CH₃)₃]+ | 84.08 | Loss of tert-butoxycarbonyl group |
Note: Predicted values are based on the molecular weight and common fragmentation patterns for this type of structure.
Experimental Protocols
The following sections detail standardized experimental protocols for obtaining high-quality spectroscopic data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1 ¹H NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) is recommended for good signal dispersion.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or if the solvent signal is not used as a reference.
-
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
3.1.2 ¹³C NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer with a carbon probe.
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Acquisition:
-
Follow the same initial steps as for ¹H NMR (locking and shimming).
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform and phase the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Analyze the chemical shifts to identify the different carbon environments in the molecule.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for ease of use.
-
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
For solid samples, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Data Acquisition (GC-MS with EI):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be vaporized and separated from the solvent on the GC column.
-
As the compound elutes from the GC column, it enters the MS ion source.
-
In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]+•) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. The fragmentation pattern serves as a "fingerprint" for the molecule.
-
Workflow Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis in a drug development context.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a small molecule.
Caption: Logical relationship of different spectroscopic data in the process of structure elucidation.
Navigating the Properties of a Key Pharmaceutical Building Block: A Technical Guide to Tert-butyl Piperidine-4-carboxylate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key intermediates is paramount. Tert-butyl piperidine-4-carboxylate, a vital heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception. This in-depth technical guide provides a comprehensive overview of its solubility and stability, offering detailed experimental protocols for characterization and presenting a framework for data interpretation.
Core Physical and Chemical Properties
This compound is a derivative of piperidine-4-carboxylic acid, featuring a tert-butyl ester protecting group. This structural feature significantly influences its reactivity and solubility. The compound is typically available as a colorless to light yellow solid or a solid-liquid mixture.[1] For long-term integrity, it is recommended to store the compound in a dark place, sealed in a dry environment at temperatures between 2-8°C.
| Property | Value | Source |
| Molecular Formula | C10H19NO2 | PubChem |
| Molecular Weight | 185.26 g/mol | [2] |
| Appearance | Colorless to white to yellow liquid or semi-solid or solid | |
| Boiling Point | 241.0 ± 33.0 °C at 760 mmHg | |
| Storage Temperature | 2-8°C, sealed in dry, dark place |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a polar piperidine ring and a non-polar tert-butyl group—a degree of solubility in a range of organic solvents can be anticipated. The hydrochloride salt of this compound is reported to be soluble in water and some organic solvents.[3]
To address the lack of specific data, the following table provides a template for presenting experimentally determined solubility values. Researchers are encouraged to employ the protocols outlined in the subsequent section to populate this table for their specific solvent systems of interest.
Table 1: Illustrative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |
Stability Characteristics
This compound is generally considered stable under recommended storage conditions.[3] However, the ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield piperidine-4-carboxylic acid and tert-butanol. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is also labile under strong acidic conditions.
Table 2: Illustrative Stability of this compound under Accelerated Conditions (e.g., 40°C/75% RH)
| Time Point | Assay (% of Initial) | Total Degradation Products (%) | Appearance | Remarks |
| 0 Months | 100.0 | < 0.1 | Conforms to specification | - |
| 1 Month | Data to be determined | Data to be determined | Observe for changes | - |
| 3 Months | Data to be determined | Data to be determined | Observe for changes | - |
| 6 Months | Data to be determined | Data to be determined | Observe for changes | - |
Experimental Protocols
To empower researchers to generate the critical data outlined above, this section provides detailed methodologies for key experiments.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, clear glass vial. The excess solid should be visually apparent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate separation.
-
Sampling and Dilution: Carefully withdraw a clear aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.
Stability Testing Protocol (ICH Guideline Approach)
This protocol outlines a systematic approach to assess the stability of this compound under various environmental conditions.
Methodology:
-
Sample Preparation: Package the compound in containers that are representative of the intended storage and distribution packaging.
-
Storage Conditions: Place the samples in stability chambers maintained at controlled temperature and humidity conditions as per ICH guidelines.
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Withdraw samples at specified time intervals.
-
Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months
-
Accelerated: 0, 1, 3, 6 months
-
-
Analytical Testing: At each time point, analyze the samples for the following:
-
Assay: Quantify the amount of this compound remaining using a stability-indicating HPLC method.
-
Impurities: Identify and quantify any degradation products.
-
Appearance: Visually inspect for any changes in color or physical state.
-
-
Data Evaluation: Analyze the data to determine the rate of degradation and to establish a re-test period or shelf life.
References
Tert-butyl Piperidine-4-carboxylate: A Cornerstone Heterocyclic Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl piperidine-4-carboxylate is a versatile heterocyclic building block of significant importance in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, strategically functionalized with a carboxylic acid protected as a tert-butyl ester and a secondary amine, offers a valuable scaffold for the synthesis of a diverse array of complex molecules. The piperidine motif is a privileged structure in drug discovery, appearing in numerous approved drugs targeting a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1] The presence of the piperidine ring can enhance drug-like properties by modulating lipophilicity, aqueous solubility, and providing a three-dimensional framework for precise interaction with biological targets.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data presented for comparative analysis.
Chemical and Physical Properties
This compound, also known as 4-(tert-butoxycarbonyl)piperidine, is a colorless to light brown oil or solid-liquid mixture at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 138007-24-6 | [2] |
| Molecular Formula | C10H19NO2 | [2][3] |
| Molecular Weight | 185.26 g/mol | [2][3] |
| Boiling Point | 241.0 ± 33.0 °C (Predicted) | [4] |
| Density | 0.976 ± 0.06 g/cm3 (Predicted) | [4] |
| Appearance | Colorless to off-white Solid-Liquid Mixture | [4] |
| Storage | 2-8°C (protect from light) | [4] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of this compound and its derivatives. Representative 1H and 13C NMR data are provided below.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 1H NMR (500 MHz, DMSO-d6) | 2.88 | dt | 2H | H-2ax, H-6ax | [4] |
| 2.44 | td | 2H | H-2eq, H-6eq | [4] | |
| 2.23 | tt | 1H | H-4 | [4] | |
| 1.69-1.64 | m | 2H | H-3ax, H-5ax | [4] | |
| 1.41-1.33 | m | 11H | H-3eq, H-5eq, C(CH3)3 | [4] | |
| 13C NMR (100 MHz, d6-DMSO) | 154.89 | - | - | C=O (ester) | [3] |
| 79.03 | - | - | C(CH3)3 | [3] | |
| 44.31 | - | - | C-2, C-6 | [3] | |
| 28.42 | - | - | C(CH3)3 | [3] | |
| 25.69 | - | - | C-3, C-5 | [3] | |
| 24.45 | - | - | C-4 | [3] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the hydrogenation of a protected precursor.
Experimental Protocol: Synthesis via Hydrogenation
-
Reaction: To a 3 L three-necked flask under a nitrogen atmosphere, add wet Degussa-type Pd/C catalyst (10% Pd, 50% water content, 8.120 g, 76.30 mmol) followed by ethyl acetate (1.706 L).
-
Degassing: Degas the mixture by applying a nitrogen/vacuum cycle three times.
-
Addition of Starting Material: Add a solution of 1-benzyl-4-tert-butylpiperidine-1,4-dicarboxylate (243.7 g, 763.0 mmol) in ethyl acetate (243.7 mL).
-
Hydrogenation: Stir the reaction mixture overnight under a hydrogen atmosphere. Replenish the hydrogen and continue stirring for an additional 3.5 hours.
-
Work-up: Add methanol (60 mL) to dissolve any precipitate. Filter the mixture through a pad of diatomaceous earth and wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield a brown oil containing a small amount of white solid. Remove the solid by filtration and wash with a minimal amount of ethyl acetate. Concentrate the filtrate again under reduced pressure to obtain this compound as a light brown oil.
-
Yield: 129 g (91%).[4]
Applications in Synthesis: A Versatile Building Block
This compound serves as a versatile starting material for a wide range of chemical transformations, enabling the synthesis of complex drug candidates. The secondary amine of the piperidine ring is readily available for N-functionalization, while the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid for further modifications, such as amide bond formation.
N-Alkylation
The secondary amine of this compound can be readily alkylated to introduce various substituents at the nitrogen atom.
Experimental Protocol: General N-Alkylation
-
Reaction Setup: To a magnetically stirred 0.1 M solution of this compound in anhydrous acetonitrile, slowly add 1.1 equivalents of an alkyl bromide or iodide over several hours at room temperature under a dry nitrogen atmosphere. A syringe pump is recommended for the slow addition of the alkyl halide.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, remove the acetonitrile and any excess reactants by rotary evaporation to yield the N-alkylated product, typically as an ammonium salt.[5]
Amide Coupling Reactions
The carboxylic acid, obtained after hydrolysis of the tert-butyl ester, is a key functional handle for amide bond formation, a crucial reaction in the synthesis of many pharmaceuticals.
Experimental Protocol: Amide Coupling using EDC/HOBt
-
Reaction Setup: To a stirred solution of the carboxylic acid (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1-1.5 equivalents) and hydroxybenzotriazole (HOBt, 1-1.5 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
The following table summarizes the yields of various amide coupling reactions involving piperidine-derived carboxylic acids.
| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Yield | Reference |
| Boc-piperidine carboxylic acid | Aniline derivative | EDC, DMAP, HOBt (cat.) | CH3CN | Excellent | [4] |
| (S)-1-(tert-butoxycarbonyl) piperidine-3-carboxylic acid | Amine derivative 9 | HATU | DMF | - | [6] |
| N-Boc-piperidine-3-carboxylic acid | 4-chloroaniline | HATU, DIPEA | DMF | 80% | [7] |
Application in the Synthesis of Bioactive Molecules
The versatility of this compound as a building block is exemplified in the synthesis of numerous bioactive molecules, including opioid receptor modulators and kinase inhibitors.
Opioid Receptor Modulators
The piperidine scaffold is a common feature in many opioid receptor ligands. The synthesis of these modulators often involves the functionalization of the piperidine nitrogen and the 4-position.
Signaling Pathway of Mu-Opioid Receptor Agonists
The diagram below illustrates the signaling pathway initiated by the activation of the mu-opioid receptor, a common target for analgesics.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of clinically approved drugs and biologically active compounds underscores its significance in the design and development of novel therapeutics.[3] This technical guide provides a comprehensive overview of the pivotal role of piperidine derivatives in medicinal chemistry, with a focus on their synthesis, quantitative biological activity, and mechanisms of action across various therapeutic areas.
Physicochemical Properties and Therapeutic Versatility
The enduring success of the piperidine scaffold can be attributed to its favorable physicochemical properties, which contribute to improved pharmacokinetic profiles of drug candidates.[3] The piperidine ring's conformational flexibility allows for optimal orientation of substituents to interact with diverse biological targets.[1][2] Furthermore, the basic nitrogen atom is often crucial for target engagement and for modulating properties like solubility.[4] These characteristics have enabled the development of piperidine-containing drugs for a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[3][5]
Quantitative Analysis of Biological Activity
The biological efficacy of piperidine derivatives is highly dependent on their substitution patterns. The following tables summarize the quantitative activity of various piperidine derivatives against different biological targets.
Table 1: Anticancer Activity of Piperidine Derivatives
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 |
| MGC803 | Gastric | 1.09 | |
| MCF-7 | Breast | 1.30 | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |
| HT29 | Colon | 4.1 (GI50, µg/mL) | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | |
| B3962 | Various | Esophageal, Hepatocellular, Colon | Mean: 0.36 µg/mL |
| B4126 | Various | Esophageal, Hepatocellular, Colon | Mean: 0.47 µg/mL |
| B4125 | Various | Esophageal, Hepatocellular, Colon | Mean: 0.48 µg/mL |
| Piperine Derivative H7 | MDA-MB-231 | Breast | 10.50 ± 3.74 |
| Hela | Cervical | 11.86 ± 0.32 | |
| Source:[2][6][7] |
Table 2: Enzyme Inhibitory Activity of Piperidine Derivatives
| Compound | Target Enzyme | IC50 / Ki Value |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM |
| Donepezil (E2020) | AChE | 5.7 nM |
| 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 1.2 nM |
| 4-(Arylethynyl)piperidine Derivative 81 | O-GlcNAcase | 4.93 ± 2.05 nM |
| Piperazine/Piperidine Derivative 5 | hH3R | Ki = 7.70 nM |
| σ1R | Ki = 3.64 nM | |
| Piperazine/Piperidine Derivative 11 | hH3R | Ki = 6.2 nM |
| σ1R | Ki = 4.41 nM | |
| Source:[8][9][10] |
Key Signaling Pathways and Mechanisms of Action
Piperidine derivatives exert their therapeutic effects through modulation of various cellular signaling pathways. For instance, in cancer, they can induce apoptosis by affecting the expression of proteins like BAX and BCL-2.[11] In Alzheimer's disease, a primary strategy involves the inhibition of acetylcholinesterase (AChE) to enhance cholinergic neurotransmission.[9][12]
Caption: Cholinergic signaling and the inhibitory action of piperidine-based AChE inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel piperidine derivatives. The following sections provide protocols for key experiments.
Synthesis of N-Substituted Piperidines via Microwave-Assisted Cyclocondensation
This protocol describes a one-pot synthesis of N-substituted piperidines from 1,5-dichloropentane and a primary amine under microwave irradiation.[13]
Materials:
-
1,5-dichloropentane
-
Primary amine
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine 1,5-dichloropentane (1.0 mmol), the primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add 2 mL of deionized water to the vessel.
-
Seal the vessel and irradiate the mixture at 150°C for 10-20 minutes.
-
After cooling, extract the aqueous mixture with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Caption: General workflow for the microwave-assisted synthesis of N-substituted piperidines.
Determination of Acetylcholinesterase Inhibition using Ellman's Assay
This colorimetric assay is widely used to measure AChE activity and the potency of its inhibitors.[14][15]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Test compound (piperidine derivative) solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, set up blank, control, and test wells in triplicate.
-
Blank: 180 µL of phosphate buffer.
-
Control: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of buffer or solvent.
-
Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of test compound solution at various concentrations.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of 15 mM ATCI and 20 µL of 3 mM DTNB to each well (except the blank).
-
Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Calculate the reaction rate (ΔAbs/min) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Evaluation of Cytotoxicity using the MTT Assay
The MTT assay is a standard colorimetric assay for assessing cell viability and the cytotoxic effects of compounds.[16][17][18]
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test compound (piperidine derivative) solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The piperidine scaffold continues to be an invaluable tool in medicinal chemistry. Its versatile nature, favorable physicochemical properties, and synthetic accessibility provide a robust platform for the design and development of novel therapeutic agents. The data and protocols presented in this guide highlight the broad applicability of piperidine derivatives and offer a foundation for further research and innovation in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
The Synthetic Cornerstone: A Technical Guide to N-Boc Protected Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous and invaluable structural motif in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its favorable physicochemical properties, including its ability to impart aqueous solubility and metabolic stability to drug candidates. However, the inherent reactivity of the piperidine nitrogen necessitates a robust protection strategy to achieve controlled and regioselective transformations. Among the various nitrogen protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone in the synthesis of complex piperidine-containing molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, manipulation, and application of N-Boc protected piperidines, complete with detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.
The Indispensable Role of the Boc Protecting Group
The N-Boc group offers a unique combination of stability and facile cleavage, making it an ideal choice for multi-step syntheses.[1] It is generally stable to a wide range of reaction conditions, including basic, reductive, and oxidative environments, thereby allowing for extensive modification of other parts of the molecule without premature deprotection.[1] The Boc group's steric bulk can also influence the stereochemical outcome of reactions at adjacent centers. Crucially, the Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to unmask the piperidine nitrogen for subsequent functionalization.[2][3]
Synthesis and Deprotection of N-Boc Piperidines: Key Protocols and Data
The introduction and removal of the Boc group are fundamental operations in piperidine chemistry. The following sections provide detailed experimental protocols for these transformations, along with a summary of typical reaction conditions and yields.
N-Boc Protection of Piperidines
The most common method for the N-Boc protection of piperidines involves the reaction of the piperidine with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: N-Boc Protection of 4-Piperidone Monohydrate Hydrochloride [4]
-
To a stirring solution of 4-piperidone monohydrate hydrochloride (20.0 g, 131 mmol) in methanol (300 mL), add triethylamine (19.2 g, 190 mmol) and stir for 5 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O) (34 g, 168 mmol) in portions over a 5-minute period.
-
Add 4-dimethylaminopyridine (DMAP) (0.4 g, 3 mmol).
-
Stir the solution at ambient temperature for 20 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the crude product in dichloromethane (100 mL).
-
Wash the organic phase with 2M HCl (2 x 70 mL), saturated Na₂CO₃ (70 mL), and saturated NaCl (50 mL).
-
Dry the organic phase over Na₂SO₄, filter, and evaporate to dryness to yield 1-Boc-4-piperidone as a white solid.
Table 1: Summary of N-Boc Protection Conditions
| Starting Material | Reagents | Solvent | Time (h) | Yield | Reference |
| 4-Piperidone Monohydrate Hydrochloride | Boc₂O, Triethylamine, DMAP | Methanol | 20 | Quantitative | [4] |
| 4-Piperidinecarboxylic Acid | Boc₂O, Na₂CO₃/NaHCO₃ buffer | Water | 22 | - | [5] |
| 1,2,3,6-Tetrahydropyridine | Boc₂O | THF | Overnight | 89% | [6] |
N-Boc Deprotection of Piperidines
The removal of the N-Boc group is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the substrate's sensitivity to harsh conditions.
Experimental Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA) [2]
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.
Experimental Protocol: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane [2]
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperidine will often precipitate.
-
Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.
Table 2: Summary of N-Boc Deprotection Conditions
| Reagent | Solvent | Temperature | Time (h) | Work-up | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to RT | 1-4 | Basic work-up (NaHCO₃) | [2][7] |
| 4M HCl in Dioxane | Dioxane or Methanol | Room Temperature | 1-3 | Evaporation or precipitation | [2][8] |
| p-Toluenesulfonic Acid (TsOH) | 1,2-Dimethoxyethane (DME) | 40°C | 2 | Solid-phase extraction | [9] |
Synthetic Transformations of N-Boc Protected Piperidines
The N-Boc group facilitates a wide range of synthetic transformations on the piperidine ring, enabling the construction of complex molecular architectures.
Reductive Amination
N-Boc-4-piperidone is a versatile starting material for the synthesis of 4-amino-piperidine derivatives through reductive amination.
Experimental Protocol: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate [10]
-
Dissolve N-Boc-4-piperidone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in 13 mL of dichloromethane and cool in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (3.19 g, 15.06 mmol) portion-wise.
-
Stir the mixture and allow it to warm to room temperature for 16 hours.
-
Dilute the mixture with 15 mL of aqueous 2M NaOH and stir for 1 hour.
-
Transfer the mixture to a separatory funnel, shake, and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the volatiles to yield the product.
Lithiation and Alkylation
The N-Boc group can direct the lithiation of the piperidine ring, allowing for subsequent alkylation at specific positions.
Experimental Protocol: Benzylic Lithiation and Methylation of N-Boc-2-phenylpiperidine [11]
-
Under an inert atmosphere, treat a solution of N-Boc-2-phenylpiperidine in an appropriate solvent with n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at -78°C for 2 hours.
-
Quench the resulting anion with methyl iodide.
-
Work up the reaction to isolate the methylated product.
Table 3: Alkylation of Lithiated N-Boc-2-phenylpiperidine [11]
| Electrophile | Yield |
| Methyl Iodide | Modest |
| Ethyl Bromide | Modest |
| Allyl Bromide | Modest |
| N,N-Dimethylformamide (DMF) | Useful |
| Acetaldehyde | Useful |
Suzuki Coupling
N-Boc protected piperidines can be functionalized via Suzuki coupling reactions to form C-C bonds.
Experimental Protocol: Suzuki Coupling of N-Boc-4-methylene piperidine derivative [12]
-
Perform hydroboration of N-Boc-4-methylene piperidine.
-
React the resulting borane intermediate with an aryl bromide (e.g., 2,5-dibromopyridine) in the presence of a palladium catalyst such as PdCl₂(dppf).
-
Work up the reaction to isolate the 4-benzyl piperidine derivative.
N-Boc Piperidines in Drug Discovery: Targeting Signaling Pathways
The piperidine moiety is a key pharmacophore in numerous drugs targeting a variety of signaling pathways. The use of N-Boc protected piperidines is instrumental in the synthesis of these complex molecules.
Janus Kinase (JAK) Signaling Pathway
The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses.[13][14][15] Dysregulation of this pathway is implicated in autoimmune diseases.[16] Tofacitinib, a Janus kinase inhibitor containing a piperidine moiety, is used to treat rheumatoid arthritis.[16] It acts by blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[8]
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Acetylcholinesterase and Alzheimer's Disease
In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine (ACh).[17][18] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[17] Donepezil, a piperidine derivative, is an AChE inhibitor that increases the levels of ACh in the brain, thereby improving cognitive function.[18][19][20][21]
Caption: Donepezil inhibits acetylcholinesterase, increasing acetylcholine levels.
Sigma-1 Receptor Signaling
The sigma-1 receptor (σ₁R) is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling.[2][10] It plays a role in cellular stress responses.[5][7] Upon stimulation by agonists, the sigma-1 receptor dissociates from the binding immunoglobulin protein (BiP) and can then interact with various client proteins, including the IP₃ receptor, to regulate intracellular calcium levels.[6][22]
Caption: Sigma-1 receptor signaling pathway modulation.
Metabotropic Glutamate Receptor 5 (mGluR5) Signaling
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that, upon activation by glutamate, initiates a signaling cascade involving phospholipase C (PLC).[12][23] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[12][23] This pathway can also lead to the activation of the extracellular signal-regulated kinase (ERK).[3][4]
Caption: mGluR5 signaling cascade modulated by piperidine ligands.
Conclusion
N-Boc protected piperidines are indispensable tools in modern organic synthesis and drug discovery. The Boc group provides a robust and reliable means of protecting the piperidine nitrogen, enabling a wide array of synthetic transformations with a high degree of control. The experimental protocols and data presented in this guide offer a practical resource for researchers to effectively utilize these versatile building blocks in the synthesis of complex molecules with significant therapeutic potential. A thorough understanding of the signaling pathways in which these molecules act is paramount for the rational design of next-generation therapeutics.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 7. The Sigma-1 Receptor in Cellular Stress Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 9. Revealing the changes in signaling pathways caused by tofacitinib in patients with rheumatoid arthritis through RNA sequencing and the correlation with clinical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 14. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. metrotechinstitute.org [metrotechinstitute.org]
- 18. goodrx.com [goodrx.com]
- 19. ivypanda.com [ivypanda.com]
- 20. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 21. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. jneurosci.org [jneurosci.org]
The Pivotal Role of Tert-butyl Piperidine-4-carboxylate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tert-butyl piperidine-4-carboxylate is a vital heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. Its rigid piperidine core, coupled with the protecting tert-butoxycarbonyl (Boc) group, offers a versatile scaffold for the synthesis of a diverse array of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its commercial availability, key suppliers, and practical applications, offering a valuable resource for researchers and developers in the field. The strategic importance of this intermediate is underscored by its role in the synthesis of various therapeutic agents, making a thorough understanding of its properties and supply chain crucial for efficient drug discovery pipelines.
Commercial Availability and Supplier Specifications
This compound is readily available from a multitude of chemical suppliers, catering to both research and bulk-scale manufacturing needs. The compound is typically offered as a white to light yellow powder or solid-liquid mixture. Its hydrochloride salt is also commercially available, often preferred for its improved handling and stability. When sourcing this critical intermediate, researchers should consider purity, physical form, and the availability of comprehensive technical and safety documentation.
Below is a comparative table summarizing the product specifications from prominent suppliers:
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Physical Form | Additional Notes |
| TCI (Tokyo Chemical Industry) | This compound | 138007-24-6 | C₁₀H₁₉NO₂ | >98.0% (GC) | White to Light yellow powder to lump | Also available as the hydrochloride salt. |
| Sigma-Aldrich (distributor for ChemScene) | This compound | 138007-24-6 | C₁₀H₁₉NO₂ | 97% | Solid-Liquid Mixture | |
| Sunway Pharm Ltd | This compound | 138007-24-6 | C₁₀H₁₉NO₂ | 97% | - | Offers various quantities, from milligrams to larger scales. |
| BLD Pharm | This compound hydrochloride | 892493-65-1 | C₁₀H₂₀ClNO₂ | - | - | Available for online orders. |
Synthetic Pathways and Methodologies
The synthesis of this compound and its derivatives is well-documented in scientific literature and patents. A common synthetic route involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The versatility of the piperidine scaffold allows for various modifications, making it a cornerstone in combinatorial chemistry and targeted drug design.
A generalized synthetic workflow for the utilization of this compound in drug discovery is depicted below:
A typical workflow illustrating the use of this compound in drug discovery.
Experimental Protocols: A Representative Synthesis
The following is a representative experimental protocol for the synthesis of a derivative of this compound, adapted from established chemical literature. This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory.
Synthesis of N-Substituted Tert-butyl Piperidine-4-carboxamide
Materials:
-
This compound
-
Amine of interest (R-NH₂)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Acid Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent, add a suitable base (e.g., LiOH) to hydrolyze the ester and form the corresponding carboxylic acid. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, acidify the reaction mixture and extract the product.
-
Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq) and the amine of interest (1.1 eq) in an anhydrous solvent, add the coupling agent (1.2 eq) and a base (2.0 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with a mild acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N-substituted tert-butyl piperidine-4-carboxamide.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and handling of Tert-butyl Piperidine-4-carboxylate
An In-depth Technical Guide to the Safety and Handling of Tert-butyl Piperidine-4-carboxylate
Introduction
This compound, also known as 4-(tert-Butoxycarbonyl)piperidine, is a heterocyclic organic compound widely utilized as a crucial building block and intermediate in synthetic organic chemistry and pharmaceutical development. Its piperidine core is a common scaffold in many biologically active molecules. This versatile compound is instrumental in the synthesis of a variety of pharmaceuticals, including analgesics and anti-inflammatory agents.[1] Notably, it serves as a key intermediate in the manufacture of fentanyl and its derivatives.[2]
This guide provides comprehensive technical information on the safety, handling, and experimental use of this compound, intended for researchers, chemists, and professionals in the drug development industry.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized below. This data is essential for its proper handling and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉NO₂ | [3][4] |
| Molecular Weight | 185.26 g/mol | [3][4] |
| CAS Number | 138007-24-6 | [3][4] |
| Appearance | White to light yellow powder, lump, or solid-liquid mixture | [5] |
| Melting Point | 29.0 to 33.0 °C | |
| Boiling Point | 241.0 ± 33.0 °C at 760 mmHg | [5] |
| Flash Point | 99.5 ± 25.4 °C | [5] |
| Purity | >97-98% | [5] |
| Synonyms | tert-Butyl 4-piperidinecarboxylate, 4-Piperidinecarboxylic Acid tert-Butyl Ester, 4-(tert-Butoxycarbonyl)piperidine |
Hazard Identification and Safety Data
This compound is classified as hazardous.[4] It is crucial to understand its potential risks to ensure safe handling.
| Hazard Class | GHS Code | Signal Word | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation | [4] |
| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation | [4] |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed | [6] |
Precautionary Statements:
Users should adhere to the following precautionary measures:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[6]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth).[3][6]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[6][7]
-
Disposal: P501 (Dispose of contents/container in accordance with local regulations).[6][7]
Handling, Storage, and Personal Protective Equipment (PPE)
Proper procedures for handling and storage are critical to maintaining the stability of the compound and ensuring personnel safety.
Handling
-
Handle in a well-ventilated place or under a chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Wash hands thoroughly after handling.[6]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Recommended storage temperatures range from 2-8°C to refrigerated conditions (0-10°C).[8]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[3][9]
-
Protect from air and heat sensitivity.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]
-
Skin Protection: Wear chemical-impermeable gloves (inspected prior to use) and protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[3]
First Aid and Emergency Procedures
Immediate and appropriate first aid is essential in case of accidental exposure.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Accidental Release Measures
In case of a spill, evacuate personnel to a safe area.[3] Wear full PPE, including respiratory protection.[6] Prevent further leakage if safe to do so and avoid allowing the chemical to enter drains.[3] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
Application in Synthesis and Drug Development
This compound is a pivotal intermediate in the pharmaceutical industry.[8] Its structure allows for various chemical modifications, making it a versatile scaffold for creating complex drug candidates.[11] It is a common starting material for synthesizing novel pyrazole derivatives with potential biological activities.[12] Furthermore, it is a listed precursor in the synthesis of controlled substances like fentanyl and its analogues, which has led to its regulation as a List 1 Chemical by the DEA in the United States.[2]
Experimental Protocol Example: Synthesis of Pyrazole Derivatives
The following is a representative experimental protocol adapted from the literature, illustrating the use of a derivative of this compound in synthesis. This demonstrates a practical application and the associated handling requirements.
Objective: Synthesis of tert-Butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylates.[12]
Materials:
-
tert-Butyl 4-[3-(dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylate (β-enamino diketone intermediate)
-
Appropriate hydrazine (e.g., p-tolylhydrazine hydrochloride)
-
Ethanol (EtOH)
-
Standard laboratory glassware and magnetic stirrer
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup: A solution of the β-enamino diketone intermediate (1.0 eq) and the selected hydrazine hydrochloride (1.0 eq) is prepared in ethanol in a round-bottom flask equipped with a magnetic stir bar.[12]
-
Reaction Execution: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, the solvent (ethanol) is removed under reduced pressure (rotary evaporation).
-
Purification: The resulting residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., acetone/n-hexane) to yield the final pyrazole product.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C10H19NO2 | CID 1512676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 138007-24-6 [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chembk.com [chembk.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Versatile Synthesis of 4-Substituted Piperidines from Tert-butyl Piperidine-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 4-substituted piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational rigidity and ability to present substituents in defined spatial orientations make it a valuable component for targeting a wide range of biological receptors and enzymes. Tert-butyl piperidine-4-carboxylate is a key starting material that offers a stable, protected piperidine ring, with a versatile functional handle at the 4-position for elaboration. The tert-butoxycarbonyl (Boc) protecting group is robust under many reaction conditions but can be readily removed under acidic conditions, making it ideal for multi-step syntheses.
This document provides detailed protocols for several common synthetic strategies to generate diverse 4-substituted piperidines starting from this compound or its close derivatives like N-Boc-4-piperidone. These methods include reductive amination via a 4-formyl intermediate, Grignard addition to a Weinreb amide, and direct alkylation, enabling the introduction of a wide array of functional groups at the C4 position.
Core Synthetic Strategies and Pathways
The tert-butyl ester of piperidine-4-carboxylic acid can be transformed into several key intermediates, primarily the corresponding aldehyde, ketone, or Weinreb amide, which serve as precursors for a variety of 4-substituted products.
N-Boc Deprotection of Tert-butyl Piperidine-4-carboxylate: A Detailed Guide to Common Protocols
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group from tert-butyl piperidine-4-carboxylate, a common intermediate in pharmaceutical synthesis. The removal of the Boc protecting group is a critical step in elaborating the piperidine scaffold into more complex molecules. This document outlines two robust and widely used methods for this transformation: one employing Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and another utilizing Hydrochloric Acid (HCl) in dioxane.
Introduction
The tert-butyloxycarbonyl (Boc) group is a favored protecting group for amines due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions. This compound is a bifunctional molecule where both the secondary amine and the carboxylic acid are protected. The selective deprotection of the N-Boc group yields piperidine-4-carboxylic acid tert-butyl ester, which can then undergo further functionalization at the nitrogen atom. The choice between the TFA and HCl methods often depends on the substrate's sensitivity to the specific acid, the desired salt form of the product (trifluoroacetate vs. hydrochloride), and downstream applications.
Data Presentation
The following table summarizes the key quantitative parameters for the two primary N-Boc deprotection protocols described herein.
| Parameter | Protocol 1: TFA in DCM | Protocol 2: 4M HCl in Dioxane |
| Starting Material | N-Boc-tert-butyl piperidine-4-carboxylate | N-Boc-tert-butyl piperidine-4-carboxylate |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) | 4M Hydrogen Chloride (HCl) in Dioxane |
| Solvent | Dichloromethane (DCM) | Dioxane (or Methanol) |
| Equivalents of Acid | 10-50 equivalents (often used in excess) | 3-5 equivalents |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Typical Yield | >95% | ~95% (by analogy to similar substrates)[1] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly effective and generally provides clean and fast deprotection.
Materials:
-
N-Boc-tert-butyl piperidine-4-carboxylate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-tert-butyl piperidine-4-carboxylate (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.5 M).
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10-50 equiv., often a 1:1 v/v mixture with DCM is used) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH > 7).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected product, this compound.
-
Protocol 2: N-Boc Deprotection using 4M HCl in Dioxane
This protocol is also highly efficient and often yields the hydrochloride salt of the product, which can be advantageous for purification and handling.
Materials:
-
N-Boc-tert-butyl piperidine-4-carboxylate
-
4M HCl in dioxane
-
Dioxane or Methanol
-
Diethyl ether (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-tert-butyl piperidine-4-carboxylate (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Addition of HCl/Dioxane: Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Reaction: Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected product may precipitate out of the solution. Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Isolation of the HCl salt):
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration. The resulting solid is the hydrochloride salt of this compound.
-
-
Work-up (Isolation of the free base):
-
Remove the solvent under reduced pressure.
-
Suspend the residue in a mixture of water and DCM.
-
Add saturated aqueous NaHCO₃ solution until the mixture is basic (pH > 7).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base, this compound.
-
Visualizations
Caption: Experimental workflow for N-Boc deprotection.
Caption: Acid-catalyzed N-Boc deprotection mechanism.
References
Application Notes and Protocols for Coupling Reactions with Tert-butyl Piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various coupling reactions involving tert-butyl piperidine-4-carboxylate, a common building block in medicinal chemistry. The information is curated to assist researchers in the efficient synthesis of novel chemical entities.
Overview of Coupling Reactions
This compound can participate in a variety of coupling reactions, primarily through the secondary amine of the piperidine ring or by functionalization at the 4-position. The most common transformations include N-arylation (Buchwald-Hartwig amination), amide bond formation, and C-C bond formation (Suzuki and Sonogashira couplings) after appropriate modification.
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction allows for the coupling of the secondary amine of this compound with aryl halides or triflates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base.[2]
Reagents and Equipment:
-
This compound
-
Aryl halide (e.g., bromobenzene, chlorobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos, BINAP)[3]
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)[3]
-
Anhydrous solvent (e.g., toluene, dioxane, THF)[2]
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1-1.5 equivalents relative to palladium).
-
Add the aryl halide (1.0 equivalent) and this compound (1.1-1.5 equivalents).
-
Add the base (1.5-2.0 equivalents).
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-tert-butylbromobenzene | (NHC)Pd(allyl)Cl | NaOt-Bu | Dioxane | RT | 0.08 | 91 | [5] |
| 4-chloroanisole | (NHC)Pd(allyl)Cl | NaOt-Bu | Dioxane | RT | 0.17 | 49 | [5] |
| 2,6-dimethylchlorobenzene | (NHC)Pd(allyl)Cl | NaOt-Bu | Dioxane | 70 | 0.17 | 52 | [5] |
Note: The referenced study used morpholine and piperidine, which are structurally similar to the core of this compound, demonstrating the feasibility of the reaction.
Logical Relationship: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Amide Coupling
Amide bond formation is a fundamental transformation in organic synthesis. This compound can be coupled with a carboxylic acid to form an amide linkage. This typically requires the activation of the carboxylic acid using a coupling reagent.
Experimental Protocol: Amide Coupling using HATU
Reagents and Equipment:
-
This compound
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base (e.g., DIPEA, Et₃N)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent in a round-bottom flask.
-
Add HATU (1.1-1.5 equivalents) and the base (2.0-3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | General Yield | Reference |
| EDC | HOBt | DIPEA | DMF/DCM | Good to Excellent | [6] |
| HATU | - | DIPEA | DMF | High | [7] |
| DCC | DMAP | - | DCM | Variable | [8] |
| BOP-Cl | Et₃N | CH₂Cl₂ | Low | [6] |
Note: Yields are general and substrate-dependent.
Experimental Workflow: Amide Coupling
Caption: Step-by-step workflow for a typical amide coupling reaction.
Suzuki Coupling
The Suzuki coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[9] To utilize this compound in a Suzuki reaction, it must first be functionalized with a halide, triflate, or boronic acid/ester at a position other than the nitrogen, typically at the 4-position if the carboxylate is modified or replaced.
Experimental Protocol: Suzuki Coupling of a Piperidine-derived Aryl Bromide
This protocol assumes the synthesis of a precursor like tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate.
Reagents and Equipment:
-
Piperidine-derived aryl bromide (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)
-
Standard reaction and purification equipment
Procedure:
-
To a reaction vessel, add the piperidine-derived aryl bromide, arylboronic acid, palladium catalyst (1-5 mol%), and base (2.0-3.0 equivalents).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction to 80-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature.
-
Perform an aqueous work-up and extract with an organic solvent.
-
Dry, filter, and concentrate the organic layer.
-
Purify the product by column chromatography.
Data Presentation: Suzuki Coupling Conditions
| Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | General Yield | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 60 | High | [10] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | 80 | Good to High | [11] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | RT-80 | High | [9] |
Signaling Pathway: Suzuki Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[12] Similar to the Suzuki coupling, this compound would need prior functionalization to participate.
Experimental Protocol: Copper-Free Sonogashira Coupling
A copper-free Sonogashira protocol is often preferred to avoid the formation of alkyne homocoupling byproducts.[13]
Reagents and Equipment:
-
Piperidine-derived aryl bromide (1.0 equivalent)
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl)[13]
-
Base (e.g., TMP, Et₃N, Piperidine)
-
Anhydrous solvent (e.g., DMSO, THF)
-
Standard reaction and purification equipment
Procedure:
-
In a reaction vial, combine the piperidine-derived aryl bromide, palladium precatalyst (e.g., 2 mol%), and the anhydrous solvent.
-
Add the terminal alkyne followed by the base.
-
Seal the vial and stir the mixture at room temperature.
-
Monitor the reaction progress until completion.
-
Perform a standard aqueous work-up and extraction.
-
Purify the crude product via column chromatography.
Data Presentation: Sonogashira Coupling Conditions
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 24 | up to 97 | [13] |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-60 | 2-24 | Good | [14] |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | Toluene | 100 | 3 | Good | [15] |
Logical Relationship: Sonogashira Coupling (Copper-Free)
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. growingscience.com [growingscience.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Catalytic Hydrogenation of Tert-butyl Piperidine-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine scaffolds are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals due to their prevalence in a wide array of biologically active molecules. The conversion of pyridines to piperidines via catalytic hydrogenation is a direct and atom-economical method for accessing these valuable saturated heterocycles. Among these, tert-butyl piperidine-4-carboxylate and its derivatives are particularly important intermediates in drug discovery, offering a versatile handle for further chemical modifications.
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of tert-butyl pyridine-4-carboxylate derivatives. It covers various catalytic systems, reaction conditions, and quantitative data to guide researchers in synthesizing these important compounds.
Applications in Drug Discovery
This compound derivatives serve as key intermediates in the synthesis of a diverse range of therapeutic agents. The tert-butyl ester group provides a stable protecting group for the carboxylic acid functionality, allowing for selective modifications at other positions of the piperidine ring. The piperidine core itself is a common motif in drugs targeting the central nervous system, among others.
Catalytic Systems for Hydrogenation
The hydrogenation of the aromatic pyridine ring to a piperidine is a challenging transformation due to the inherent stability of the aromatic system. This typically requires the use of potent catalysts, often from the platinum group metals. Both heterogeneous and homogeneous catalysts are employed, each with distinct advantages.
-
Heterogeneous Catalysts: These are widely used in industrial applications due to their ease of separation from the reaction mixture and potential for recycling. Common examples include:
-
Platinum(IV) oxide (PtO₂): Also known as Adams' catalyst, it is highly effective for pyridine hydrogenation, often requiring acidic conditions.
-
Palladium on Carbon (Pd/C): A versatile and commonly used catalyst.
-
Rhodium on Carbon (Rh/C): Effective for the hydrogenation of various aromatic and heteroaromatic compounds.[1]
-
Rhodium(III) oxide (Rh₂O₃): A stable and commercially available catalyst for the reduction of functionalized pyridines under mild conditions.[2][3]
-
-
Homogeneous Catalysts: These catalysts offer high selectivity and activity under milder conditions. However, their separation from the product can be more challenging. Notable examples include:
Quantitative Data on Catalytic Hydrogenation of Pyridine Derivatives
The following table summarizes representative quantitative data for the catalytic hydrogenation of various pyridine derivatives, providing insights into the expected yields and reaction conditions.
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |
| Nicotinic acid | 5% Rhodium on Alumina | Water/Ammonia | Room Temp. | 2 atm | < 4 | ~100 | [10] |
| 4-Hydroxypyridine | PtO₂ | Acetic Anhydride | 25 | Atmospheric | 1 | High | [11] |
| Various functionalised pyridines | Rh₂O₃ (0.5 mol%) | TFE | 40 | 5 | 16 | >99 | [2][3] |
| 4-tert-butylpyridine | Rh₂O₃ (0.5 mol%) | TFE | 40 | 5 | 16 | Low Yield | [2] |
| Pyrazolo[1,5-a]pyrimidines | Iridium complex | THF | N/A | N/A | N/A | up to 99 | [4] |
Experimental Protocols
Below are detailed protocols for the catalytic hydrogenation of a generic tert-butyl pyridine-4-carboxylate substrate using both heterogeneous and homogeneous catalysts.
Protocol 1: Heterogeneous Catalysis using Rhodium(III) Oxide
This protocol is adapted from general procedures for the hydrogenation of functionalized pyridines under mild conditions.[2][3]
Materials:
-
Tert-butyl pyridine-4-carboxylate derivative (1.0 eq)
-
Rhodium(III) oxide (Rh₂O₃, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration agent (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a glass liner of a high-pressure reactor, add the tert-butyl pyridine-4-carboxylate derivative (e.g., 0.8 mmol).
-
Catalyst Addition: Add Rhodium(III) oxide (1 mg, 0.5 mol%).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (1 mL).
-
Reaction Execution:
-
Place the glass liner into the high-pressure reactor and seal the vessel.
-
Purge the reactor three times with an inert gas (e.g., Nitrogen).
-
Pressurize the reactor with hydrogen gas to 5 bar.
-
Stir the reaction mixture at 40°C for 16 hours.
-
-
Work-up:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Purge the reactor with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with a small amount of TFE.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.
Protocol 2: Homogeneous Catalysis using an Iridium Catalyst
This protocol is a general representation based on iridium-catalyzed hydrogenations of heteroaromatics.[4][5][6]
Materials:
-
Tert-butyl pyridine-4-carboxylate derivative (1.0 eq)
-
[Ir(COD)Cl]₂ (Iridium catalyst precursor, e.g., 1 mol%)
-
Chiral ligand (e.g., a Josiphos-type ligand, 2.2 mol%)
-
Activator/Additive (if required, e.g., I₂)
-
Anhydrous, degassed solvent (e.g., THF, CH₂Cl₂)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a vial, dissolve [Ir(COD)Cl]₂ and the chiral ligand in the chosen solvent.
-
Add any required activator or additive.
-
Stir the mixture at room temperature for a specified time to allow for catalyst formation.
-
-
Reaction Setup:
-
In a separate vial, dissolve the tert-butyl pyridine-4-carboxylate derivative in the solvent.
-
-
Reaction Execution:
-
Transfer the substrate solution to the catalyst solution.
-
Place the reaction vial into a high-pressure reactor.
-
Seal the reactor and purge with inert gas.
-
Pressurize with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Stir the reaction at the desired temperature (e.g., 50°C) for the specified time (e.g., 24 hours).
-
-
Work-up:
-
Carefully vent the hydrogen gas and purge with inert gas.
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Heterogeneous Catalytic Hydrogenation
References
- 1. clariant.com [clariant.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective iridium-catalyzed hydrogenation of 3,4-disubstituted isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 11. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
Application Notes and Protocols for the Functionalization of the Piperidine Ring of Tert-butyl Piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the piperidine ring of tert-butyl piperidine-4-carboxylate. This versatile building block is a cornerstone in medicinal chemistry, and its derivatization is crucial for the exploration of new chemical space in drug discovery. The following sections detail protocols for N-functionalization, C-H functionalization at various positions of the piperidine ring, and modifications of the C4-carboxylate group.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds.[1] this compound serves as a key starting material, offering a protected carboxylic acid at the C4 position and a secondary amine that can be readily functionalized. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for a wide range of C-H functionalization reactions on the piperidine ring itself.[2][3] This document outlines established and innovative protocols for the selective modification of this valuable scaffold.
N-Functionalization of this compound
The secondary amine of this compound is a common site for introducing molecular diversity. N-alkylation and N-arylation are fundamental transformations to modify the properties of the final compound.
N-Alkylation
N-alkylation introduces alkyl substituents to the piperidine nitrogen, which can influence the compound's basicity, lipophilicity, and pharmacological activity. A general and effective method involves the reaction with an alkyl halide in the presence of a base.[4][5]
Experimental Protocol: N-Alkylation with an Alkyl Halide
-
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.
-
Quantitative Data for N-Alkylation
| Entry | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 12 | >90 | [4] |
| 2 | Methyl iodide | K₂CO₃ | DMF | 24 | ~85 | [5] |
| 3 | Ethyl bromide | NaH | DMF | 6 | ~80 | [5] |
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[6][7] This reaction is highly versatile and tolerates a wide range of functional groups on the aryl halide.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chloroanisole) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Celite
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide to a Schlenk flask.
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous toluene or dioxane to the flask.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-arylpiperidine.
-
Quantitative Data for Buchwald-Hartwig N-Arylation
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 | [8][9] |
| 2 | 3-Bromopyridine | [(cinnamyl)PdCl]₂ / t-BuXPhos | NaOtBu | Water | 50 | 69 | [8] |
| 3 | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 80-90 | [6] |
C-H Functionalization of the Piperidine Ring
Direct C-H functionalization of the N-Boc protected piperidine ring is a powerful strategy for late-stage modification, avoiding the need for pre-functionalized starting materials. The regioselectivity can often be controlled by the choice of catalyst and directing group.
α-Functionalization (C2-Position)
The C2 position of the N-Boc-piperidine ring is electronically activated and a common site for functionalization.
Deprotonation at the C2 position with a strong base, followed by quenching with an electrophile, is a classic method for introducing substituents.
Experimental Protocol: α-Lithiation and Trapping
-
Materials:
-
N-Boc-piperidine-4-carboxylic acid derivative
-
sec-Butyllithium (s-BuLi) (1.1 eq)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 eq)
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., benzaldehyde, methyl iodide) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
To a solution of the N-Boc-piperidine-4-carboxylic acid derivative (1.0 eq) and TMEDA (1.1 eq) in anhydrous diethyl ether at -78 °C, add s-BuLi (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 3 hours.
-
Add the electrophile (1.2 eq) and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Rhodium-catalyzed C-H insertion reactions with diazo compounds provide an efficient route to C2-functionalized piperidines.[2] The choice of the rhodium catalyst and the nitrogen protecting group can influence the stereoselectivity of the reaction.[2][10]
Experimental Protocol: Rhodium-Catalyzed C2-Arylation
-
Materials:
-
N-Boc-piperidine (1.5 eq)
-
Methyl phenyldiazoacetate (1.0 eq)
-
Rhodium catalyst (e.g., Rh₂(R-TCPTAD)₄, 1 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a solution of N-Boc-piperidine (1.5 eq) and the rhodium catalyst (1 mol%) in anhydrous CH₂Cl₂ at room temperature, add a solution of methyl phenyldiazoacetate (1.0 eq) in CH₂Cl₂ dropwise over 2 hours.
-
Stir the reaction mixture for an additional 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data for Rhodium-Catalyzed C2-Functionalization of N-Boc-piperidine
| Entry | Diazo Compound | Catalyst | Solvent | Yield (%) | d.r. | ee (%) | Reference |
| 1 | Methyl phenyldiazoacetate | Rh₂(R-TCPTAD)₄ | CH₂Cl₂ | 83 | 11:1 | 93 | [10] |
| 2 | Methyl 4-methoxyphenyldiazoacetate | Rh₂(R-TCPTAD)₄ | CH₂Cl₂ | 75 | 15:1 | 95 | [10] |
| 3 | Methyl 4-chlorophenyldiazoacetate | Rh₂(R-TPPTTL)₄ | CH₂Cl₂ | 85 | >30:1 | 65 | [2] |
β-Functionalization (C3-Position)
Functionalization at the C3 position is more challenging due to the deactivating inductive effect of the nitrogen atom.[2] Indirect methods, such as the ring-opening of cyclopropanated tetrahydropyridines, have been developed.[2]
γ-Functionalization (C4-Position)
Direct C-H functionalization at the C4 position can be achieved by using specific directing groups or by sterically blocking the more reactive C2 position.[2]
Functionalization at the C4-Position
The tert-butyl carboxylate group at the C4 position provides a handle for a variety of transformations.
Amide Coupling
The carboxylic acid, obtained after hydrolysis of the tert-butyl ester, can be coupled with a wide range of amines to form amides, a common motif in pharmaceuticals.
Experimental Protocol: Amide Coupling
-
Materials:
-
N-Boc-piperidine-4-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.0 eq).
-
Cool the mixture to 0 °C and add EDC (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data for Amide Coupling
| Entry | Amine | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| 1 | Benzylamine | EDC/HOBt | DIPEA | DCM | >90 | [11][12] |
| 2 | Aniline | HATU | DIPEA | DMF | 85-95 | [13] |
| 3 | Morpholine | DCC/DMAP | - | DCM | >80 | [11] |
Reduction to Alcohol
The tert-butyl ester can be reduced to the corresponding primary alcohol, which can be further functionalized.
Experimental Protocol: Reduction of the Ester
-
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
-
Procedure:
-
To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Add Na₂SO₄·10H₂O and stir for 1 hour.
-
Filter the suspension and wash the solid with THF.
-
Concentrate the filtrate to obtain N-Boc-4-(hydroxymethyl)piperidine.
-
Visualizations
Caption: Overview of functionalization strategies for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl Piperidine-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of tert-butyl piperidine-4-carboxylate and its N-aryl/heteroaryl derivatives. These compounds are crucial building blocks in medicinal chemistry and drug development. The protocols outlined below are designed to be scalable and efficient for industrial applications.
Synthesis of Key Intermediate: Tert-butyl 4-oxopiperidine-1-carboxylate
The precursor for many this compound derivatives is tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). Its synthesis is a critical first step and can be achieved in high yield on a large scale.
Protocol 1: Large-Scale Synthesis of N-Boc-4-piperidone
This protocol is adapted from established industrial synthesis methods.[1]
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Methanol
-
Dichloromethane (DCM)
-
Hydrochloric acid (2M aqueous solution)
-
Saturated aqueous sodium carbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 4-piperidone monohydrate hydrochloride (e.g., 20.0 g, 131 mmol) in methanol (300 mL), add triethylamine (19.2 g, 190 mmol) and stir for 5 minutes at ambient temperature.[2]
-
Add di-tert-butyl dicarbonate (34 g, 168 mmol) in portions over 5 minutes, followed by a catalytic amount of DMAP (0.4 g, 3 mmol).[2]
-
Stir the resulting solution at ambient temperature for 20 hours. The reaction progress can be monitored by TLC.
-
Remove the methanol under reduced pressure.
-
Dissolve the crude residue in dichloromethane (100 mL).
-
Wash the organic phase sequentially with 2M HCl (2 x 70 mL), saturated Na₂CO₃ solution (70 mL), and brine (50 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-4-piperidone as a white solid.
Expected Yield: Quantitative.[2]
Scale-Up Considerations:
For industrial-scale production, yields may vary slightly. The following table provides an overview of expected yields and process parameters at different scales.[1]
| Parameter | Lab Scale (100 g) | Pilot Scale (1 kg) | Industrial Scale (50 kg) |
| Yield | 98% | 95% | 92% |
| Purity | 99.5% | 99.2% | 98.8% |
| Solvent Consumption | 50 mL/g | 30 mL/g | 15 mL/g |
| Process Time | 24 h | 28 h | 32 h |
Synthesis of this compound
The next step involves the reduction of the ketone functionality of N-Boc-4-piperidone to an alcohol, followed by esterification, or more directly, the formation of other derivatives. For the synthesis of tert-butyl 4-hydrazinopiperidine-1-carboxylate, a precursor for pyrazole derivatives, a reductive amination approach is employed.
Protocol 2: Synthesis of Tert-butyl 4-hydrazinopiperidine-1-carboxylate
This protocol outlines the synthesis of a key intermediate for further derivatization.[3]
Materials:
-
N-Boc-4-piperidone
-
Hydrazine hydrate
-
Ethanol
-
Methanol
-
Sodium borohydride
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Add hydrazine hydrate (100 mL, 2 mol) to a solution of N-Boc-4-piperidone (20.0 g, 100 mmol) in ethanol (180 mL) under a nitrogen atmosphere at room temperature.[3]
-
Stir the reaction mixture at room temperature overnight.
-
Add methanol (180 mL) and cool the mixture to 0-5 °C.
-
Add sodium borohydride (14.2 g, 375 mmol) in portions, then allow the reaction to warm to room temperature and stir for 2 hours.[3]
-
Evaporate the solvents under reduced pressure.
-
Add dichloromethane and wash the mixture with water.
-
Dry the organic layer with sodium sulfate, filter, and evaporate to yield the product as a viscous oil.
Expected Yield: 88%.[3]
Large-Scale Synthesis of N-Aryl/Heteroaryl this compound Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, and it is widely used in the pharmaceutical industry for the synthesis of N-aryl piperidine derivatives.[4]
Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation
This protocol provides a general guideline for the palladium-catalyzed N-arylation of this compound.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos)
-
Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Celite
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), base (1.4-2.0 equiv.), palladium catalyst (0.01-0.05 equiv.), and phosphine ligand (0.02-0.10 equiv.).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture with stirring at a temperature ranging from 80-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data for Buchwald-Hartwig Amination:
The following table summarizes representative yields for the N-arylation of piperidine derivatives with various aryl halides, demonstrating the versatility of the Buchwald-Hartwig reaction.
| Piperidine Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | 4-Chlorotoluene | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12-24 | >95 |
| Morpholine | 4-Bromoanisole | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 80 | 0.1 | 90[5] |
| Piperidine | 4-Chloroanisole | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 80 | 0.25 | 43[5] |
| Morpholine | 2-Chlorotoluene | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 80 | 0.4 | 94[5] |
| Piperazine | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 0.17 | 97 |
Visualizing the Synthetic Pathways
To better illustrate the synthetic processes, the following diagrams outline the experimental workflows and key transformations.
Caption: Workflow for the large-scale synthesis of N-Boc-4-piperidone.
Caption: General scheme for Buchwald-Hartwig N-arylation.
References
Application Notes and Protocols: One-Pot Synthesis of Biologically Active Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of substituted piperidine derivatives utilizing tert-butyl piperidine-4-carboxylate as a key building block. The featured protocol leverages a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to yield novel 1,2,3-triazole-containing piperidine compounds with potential therapeutic applications.
Introduction
Piperidine moieties are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring is a cornerstone of medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. One-pot syntheses, which combine multiple reaction steps into a single operation, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. This application note details a one-pot click chemistry approach for the synthesis of tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperidine carboxylates, which have been identified as potential GPR119 agonists for the treatment of type 2 diabetes mellitus.[1][2]
Featured One-Pot Synthesis: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition
A robust and rapid one-pot synthesis of 1,2,3-triazole-substituted piperidine carboxylates has been developed.[1][2] This method involves the reaction of tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate with various alkyl or aryl azides in the presence of a copper(I) catalyst. The reaction proceeds with high yields and purities, and remarkably short reaction times.[1][2]
Experimental Workflow
The overall experimental workflow for this one-pot synthesis is depicted below.
Caption: One-pot synthesis workflow.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of a series of tert-butyl-1H-1,2,3-triazole-4-carbonyloxy piperidine-1-carboxylates.
| Compound | R-Group (in Aryl Azide) | Reaction Time (min) | Isolated Yield (%) | Purity (%) |
| 5a | Phenyl | 5 | 95 | >96 |
| 5b | 4-Methylphenyl | 5 | 97 | >96 |
| 5c | 4-Methoxyphenyl | 5 | 96 | >96 |
| 5d | 4-Chlorophenyl | 5 | 92 | >96 |
| 5e | 4-Fluorophenyl | 5 | 94 | >96 |
| 5f | 4-Bromophenyl | 5 | 93 | >96 |
| 5g | 4-Nitrophenyl | 5 | 92 | >96 |
Data extracted from the synthesis of tert-butyl-1H-1,2,3-triazole-4-carbonyloxy piperidine-1-carboxylates (5a-g) as described in the cited literature.[1]
Experimental Protocol
Synthesis of tert-butyl-1H-1,2,3-triazole-4-carbonyloxy piperidine-1-carboxylates (5a-g)
Materials:
-
Tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate (1.0 eq)
-
Substituted alkyl/aryl azides (1.0 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Ice cold water
-
Anhydrous diethyl ether
Procedure:
-
To a solution of tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate in DMF (5 mL), add the corresponding alkyl or aryl azide (1.0 eq).
-
Add CuI (10 mol%) and DIPEA (1.5 eq) to the reaction mixture.
-
Cool the reaction mixture to 0°C and stir for 5 minutes.
-
Upon completion of the reaction (monitored by TLC), quench the reaction mixture with ice-cold water.
-
Collect the resulting solid precipitate by filtration.
-
Dry the solid under vacuum.
-
Wash the dried solid with anhydrous diethyl ether to afford the final tert-butyl-1H-1,2,3-triazole-4-carbonyloxy piperidine-1-carboxylates.[1]
Application in Drug Discovery: GPR119 Agonism
The synthesized compounds have been investigated as potential agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes mellitus.[1][2] The activation of GPR119 in pancreatic β-cells and intestinal L-cells is known to stimulate glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), respectively.
GPR119 Signaling Pathway
The simplified signaling pathway for GPR119 activation is illustrated below.
Caption: GPR119 signaling pathway.
Conclusion
The one-pot synthesis of tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperidine carboxylates via click chemistry represents a highly efficient and scalable method for generating libraries of novel compounds.[1][2] This protocol is particularly valuable for drug discovery programs targeting GPR119 and other therapeutic targets where a functionalized piperidine scaffold is desired. The operational simplicity, short reaction times, and high yields make this an attractive approach for medicinal chemists.
References
- 1. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile Role of Tert-butyl Piperidine-4-carboxylate Hydrochloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl piperidine-4-carboxylate hydrochloride is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its piperidine core is a prevalent feature in numerous pharmaceuticals, and the tert-butyl ester provides a stable protecting group for the carboxylic acid functionality, allowing for selective modifications at other positions of the molecule. This document provides detailed application notes and experimental protocols for the use of this compound hydrochloride in the synthesis of key therapeutic agents, including opioids and antivirals.
Synthesis of Opioid Analgesics: The Fentanyl Analogue Core
The piperidine moiety is central to the structure of many potent opioid analgesics, including fentanyl and its analogues. This compound hydrochloride serves as a crucial starting material for the synthesis of the core 4-anilinopiperidine structure.
Application:
The following protocol outlines a synthetic route to a key intermediate in the synthesis of fentanyl, starting from a related precursor, which can be adapted for the use of this compound hydrochloride. This intermediate, tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is a direct precursor to the fentanyl core structure.[1]
Quantitative Data Summary:
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield |
| 1 | Reductive Amination | Aniline, Sodium triacetoxyborohydride (STAB), Acetic acid | Dichloromethane | Ice bath to RT | 16 h | ~85% |
| 2 | Acylation | Propionyl chloride, Diisopropylethylamine | Dichloromethane | Reflux | 4 h | ~90% |
| 3 | Boc Deprotection | 4M HCl in Dioxane | Dioxane | Room Temp. | 1 h | High |
| 4 | N-Alkylation | Phenethyl bromide, K₂CO₃ | DMF | 70 °C | 24 h | ~75% |
Experimental Protocol: Synthesis of a Fentanyl Analogue
Step 1: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in dichloromethane, add aniline (1.1 eq) and acetic acid (1.0 eq) at 0 °C (ice bath).
-
Portion-wise, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding 2M aqueous NaOH solution and stir for 1 hour.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of tert-Butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate
-
Dissolve the product from Step 1 (1.0 eq) in dichloromethane.
-
Add diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Add propionyl chloride (1.2 eq) dropwise and reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the acylated product.
Step 3: Deprotection of the Piperidine Nitrogen
-
Dissolve the product from Step 2 in dioxane.
-
Add a 4M solution of HCl in dioxane and stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected piperidine.
Step 4: N-Alkylation to Yield Fentanyl Analogue
-
To a solution of the deprotected piperidine from Step 3 (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq).
-
Add phenethyl bromide (1.2 eq) and heat the mixture to 70 °C for 24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the fentanyl analogue.
Signaling Pathway of μ-Opioid Receptor Agonists
Fentanyl and its analogues exert their analgesic effects by acting as potent agonists of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][3][4][5][6]
Caption: Fentanyl's mechanism of action via the μ-opioid receptor.
Synthesis of Antiviral Agents: CCR5 Receptor Antagonists
The piperidine scaffold is a key component of several CCR5 receptor antagonists, which are a class of antiviral drugs used in the treatment of HIV infection. These drugs work by blocking the CCR5 co-receptor on the surface of host cells, thereby preventing the entry of the HIV virus.
Application:
This compound hydrochloride can be utilized as a foundational scaffold to synthesize various CCR5 antagonists. The general synthetic strategy involves the functionalization of the piperidine nitrogen and the carboxylate group to introduce the necessary pharmacophoric elements for CCR5 binding.
Quantitative Data Summary (Representative Examples):
| Compound Class | Target | Key Synthetic Step | Typical Yield Range |
| Piperidine-4-carboxamides | CCR5 | Amide coupling | 60-85% |
| Piperazino-piperidines | CCR5 | Reductive amination | 50-75% |
| N-Aryl-piperidines | CCR5 | Buchwald-Hartwig amination | 70-90% |
Experimental Protocol: General Workflow for the Synthesis of a Piperidine-based CCR5 Antagonist
This protocol provides a generalized workflow for the synthesis of a piperidine-based CCR5 antagonist, which can be adapted based on the specific target molecule.
Caption: General synthetic workflow for piperidine-based CCR5 antagonists.
Step 1: N-Functionalization of the Piperidine Ring
-
The secondary amine of this compound can be functionalized through various methods such as Buchwald-Hartwig amination with an aryl halide or reductive amination with an aldehyde/ketone.
Step 2: Deprotection of the Tert-butyl Ester
-
The tert-butyl ester can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the corresponding carboxylic acid.
Step 3: Amide Bond Formation
-
The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to introduce the final pharmacophoric elements of the CCR5 antagonist.
Signaling Pathway of CCR5 Antagonism
CCR5 antagonists are allosteric inhibitors that bind to the CCR5 co-receptor, inducing a conformational change that prevents its interaction with the HIV envelope glycoprotein gp120. This blocks the fusion of the viral and host cell membranes, thereby inhibiting viral entry.[7][8][9]
Caption: Mechanism of HIV entry inhibition by CCR5 antagonists.
Potential Applications in Neuroleptic and Dual-Acting Ligand Synthesis
Furthermore, there is growing interest in the development of dual-acting ligands, such as those targeting both opioid and neuropeptide FF (NPFF) receptors, to achieve analgesia with reduced tolerance.[10][11][12] The piperidine core provided by this compound hydrochloride is an excellent starting point for the synthesis of such multi-target ligands. The general synthetic strategies would involve sequential or convergent approaches to introduce pharmacophores for each target onto the piperidine scaffold.
Conclusion
This compound hydrochloride is a valuable and versatile starting material in the synthesis of a wide range of pharmaceutical agents. Its utility is well-established in the synthesis of potent opioids and is of significant interest for the development of novel antiviral agents, neuroleptics, and other multi-target therapeutics. The protocols and workflows presented here provide a foundation for researchers to explore the vast potential of this important chemical building block in drug discovery and development.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Fentanyl - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Fentanyl Citrate? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 7. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. Publication: Dual Opioid–Neuropeptide FF Small Molecule Ligands Demonstrate Analgesia with Reduced Tolerance Liabilities [sciprofiles.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl Piperidine-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Tert-butyl Piperidine-4-carboxylate and its derivatives.
Troubleshooting Guide & FAQs
Q1: My final product of this compound is an oil, but I expected a solid. What should I do?
A1: this compound and many of its derivatives are often isolated as colorless or yellowish oils at room temperature.[1][2] This is not necessarily an indication of impurity. However, if you suspect impurities are preventing crystallization, consider the following:
-
Purity Check: Analyze your product using analytical techniques like ¹H NMR, ¹³C NMR, or GC-MS to confirm its identity and purity.[3] The presence of residual solvents or side-products can lower the melting point.
-
Purification: If impurities are detected, further purification is necessary. Flash column chromatography is a commonly used and effective method.[1][2]
-
Inducing Crystallization: If the product is pure but remains an oil, you can try to induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Adding a seed crystal of the solid product, if available.
-
Cooling the sample to a lower temperature (e.g., in an ice bath or refrigerator).
-
Q2: I am seeing extra peaks in my ¹H NMR spectrum after purification. What are the likely impurities?
A2: Extra peaks in the ¹H NMR spectrum indicate the presence of impurities. Common culprits include:
-
Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, hexanes, dichloromethane, methanol) are common impurities. Compare the chemical shifts of the unknown peaks with known solvent peaks.
-
Starting Materials: Incomplete reaction can lead to the presence of starting materials like piperidine-4-carboxylic acid or di-tert-butyl dicarbonate.
-
Byproducts: Depending on the synthetic route, byproducts may form. For instance, if the reaction involves Boc protection, byproducts from the decomposition of di-tert-butyl dicarbonate might be present.
-
Water: The presence of water can be identified by a broad singlet, the chemical shift of which can vary depending on the solvent.
To address this, repurification is recommended, possibly with a different solvent system for column chromatography or by performing a recrystallization.
Q3: My column chromatography separation is not effective. The product is co-eluting with impurities. How can I improve the separation?
A3: To improve separation during column chromatography, you can adjust the following parameters:
-
Solvent System (Eluent): The polarity of the eluent is critical. If your product and impurities are eluting too quickly and together, your solvent system is likely too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) relative to the less polar solvent (e.g., hexanes).[1] Conversely, if your product is not moving down the column, increase the polarity. Thin-layer chromatography (TLC) should be used to test different solvent systems before running the column.
-
Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
-
Sample Loading: The sample should be loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will result in poor separation.
-
Stationary Phase: While silica gel is most common, other stationary phases like alumina could be explored if separation on silica is challenging.
Q4: What are the best analytical techniques to confirm the purity of my this compound?
A4: A combination of analytical techniques is recommended to confirm the purity and identity of your product:[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition, which helps to confirm the identity of the product.[3] Gas chromatography-mass spectrometry (GC-MS) can be used to separate volatile components and identify them.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound and quantifying impurities.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl group of the Boc protecting group.[3]
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography Purification
| Product Derivative | Stationary Phase | Eluent System | Reference |
| tert-Butyl 4-iodopiperidine-1-carboxylate derivative | Silica Gel | Ethyl Acetate / Hexanes | [2] |
| tert-Butyl 4-(substituted)-1H-pyrazol-5-yl]piperidine-1-carboxylate | Silica Gel | Acetone / n-hexane | [4] |
| General this compound derivatives | Silica Gel | Ethyl Acetate / Hexanes | [1] |
Table 2: Characteristic Spectroscopic Data for this compound
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | ~1.45 ppm (s, 9H, tert-butyl), ~1.5-2.0 ppm (m, 4H, piperidine CH₂), ~2.4 ppm (m, 1H, piperidine CH), ~2.8-3.0 ppm (m, 2H, piperidine CH₂), ~3.9-4.1 ppm (m, 2H, piperidine CH₂) |
| ¹³C NMR (CDCl₃) | ~28.4 ppm (tert-butyl CH₃), ~40-45 ppm (piperidine CH₂), ~79.5 ppm (tert-butyl C), ~174 ppm (C=O) |
| MS (ESI) | m/z [M+H]⁺ |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or vials.
-
Maintain a constant flow rate.
-
If a gradient elution is required, gradually increase the polarity of the eluent.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a suitable stain.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purity Assessment by GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the purified product in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
-
Instrument Setup:
-
Set up the gas chromatograph with an appropriate column (e.g., a non-polar capillary column).
-
Set the temperature program for the oven, injector, and detector.
-
Set the mass spectrometer to scan over a suitable mass range.
-
-
Injection and Analysis:
-
Inject a small volume of the sample solution into the GC.
-
The components of the sample will be separated in the GC column and then detected by the mass spectrometer.
-
Analyze the resulting chromatogram to determine the number of components and their relative abundance.
-
Analyze the mass spectrum of each component to confirm its identity.
-
Visualizations
Caption: General experimental workflow for purification and analysis.
Caption: Troubleshooting decision tree for common impurities.
References
Technical Support Center: Chemistry of Tert-butyl Piperidine-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning common side reactions encountered in the chemistry of tert-butyl piperidine-4-carboxylate and its derivatives.
Section 1: N-Boc Deprotection
The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step, most often achieved under acidic conditions. However, this process can lead to incomplete reactions and the formation of side products.
Troubleshooting Guide: N-Boc Deprotection
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection / Slow Reaction | 1. Insufficient acid strength or concentration. 2. Inadequate reaction time or temperature. 3. Poor solubility of the starting material. | 1. Increase the acid concentration (e.g., use 50% TFA in DCM or 4M HCl in dioxane).[1][2] 2. Extend the reaction time and monitor by TLC or LC-MS. Gentle heating (e.g., to 40-50°C) can be considered, but may increase side reactions.[1] 3. Select a different solvent system in which the starting material is more soluble.[1] |
| Formation of Side Products (e.g., unexpected peaks in LC-MS) | The primary cause is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate upon cleavage of the Boc group. This electrophile can alkylate nucleophilic sites on the substrate or other molecules.[3][4] | Incorporate a scavenger into the deprotection mixture to "trap" the tert-butyl cation.[3][4] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and thioanisole.[5] |
| Degradation of Other Acid-Sensitive Groups (e.g., esters, acetals) | The harsh acidic conditions required for Boc deprotection can cleave other acid-labile functional groups.[2] | Use milder deprotection methods or a less harsh acid. For example, HCl in dioxane is sometimes considered milder than TFA for certain substrates.[2] Careful control of reaction temperature and time is also crucial.[2] |
| Low Yield of Isolated Product | 1. Product loss during aqueous work-up, especially if the product's salt is water-soluble. 2. Incomplete extraction from the aqueous phase. | 1. If the hydrochloride or trifluoroacetate salt is water-soluble, consider direct use of the salt in the next step or investigate alternative work-up procedures.[1] 2. Ensure the aqueous layer is basic (pH > 8) before extraction to have the product in its free base form. Perform multiple extractions with an organic solvent.[1] |
| Product is an Oil or Difficult to Crystallize | The trifluoroacetate (TFA) salt of the deprotected amine can sometimes be oily and difficult to handle.[2] | Consider using 4M HCl in dioxane for the deprotection. The resulting hydrochloride salt is often a crystalline solid, which can simplify isolation and purification.[2][6] |
Quantitative Data on Scavenger Efficiency
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide Side Product |
| 95% TFA / 5% H₂O | 75% | 25% |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90% | 10% |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95% | 5% |
Data is illustrative and based on literature reports for model peptides.[4]
Experimental Protocols: N-Boc Deprotection
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) with a Scavenger
This protocol is suitable for substrates that may contain acid-sensitive, nucleophilic groups susceptible to tert-butylation.
-
Preparation: Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Scavenger Addition: Add a scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) (1.1-1.2 equiv.) to the solution.[3]
-
Deprotection: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[6]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[6]
-
Work-up:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add a saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.[1]
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic to handle.[2]
-
Preparation: Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in a minimal amount of a co-solvent like methanol or DCM if necessary.
-
Deprotection: Add 4M HCl in 1,4-dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Reaction: Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperidine will precipitate. Monitor progress by TLC or LC-MS.[1]
-
Work-up:
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.
-
To obtain the free base, suspend the residue or filtered solid in a mixture of water and DCM. Add a saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.[1]
-
Visualizations: N-Boc Deprotection
Section 2: N-Alkylation of the Piperidine Nitrogen
After Boc deprotection, the secondary amine of the piperidine ring is available for functionalization, such as N-alkylation. Common issues include controlling the extent of alkylation.
Troubleshooting Guide: N-Alkylation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Formation of Quaternary Ammonium Salt (Over-alkylation) | 1. Use of a highly reactive alkylating agent (e.g., methyl iodide). 2. Stoichiometry: excess alkylating agent relative to the piperidine. 3. Reaction conditions promoting multiple alkylations. | 1. Use a less reactive alkylating agent if possible (e.g., bromide instead of iodide). 2. Use a slight excess of the piperidine (1.1 to 1.2 equivalents) relative to the alkylating agent.[7] 3. Add the alkylating agent slowly to the piperidine solution, for example, using a syringe pump. This maintains a low concentration of the alkylating agent.[7] 4. Consider reductive amination as an alternative method, as it avoids over-alkylation.[1] |
| Incomplete or Slow Reaction | 1. Steric hindrance from substituents on the piperidine ring or the alkylating agent. 2. Poor leaving group on the alkylating agent. 3. Suboptimal solvent or base. | 1. Increase the reaction temperature and/or time. 2. Switch to an alkylating agent with a better leaving group (e.g., iodide > bromide > chloride). 3. Use a stronger base (e.g., NaH) or a more polar aprotic solvent like DMF.[7] |
| Low Yield | In addition to the causes above, product may be lost during work-up if the N-alkylated piperidine is water-soluble. | Ensure the aqueous phase is sufficiently basic during extraction to minimize the formation of water-soluble salts. Use a continuous liquid-liquid extractor for highly water-soluble products. |
Quantitative Data on N-Alkylation
Controlling the mono- versus di-alkylation ratio is a common challenge in the N-alkylation of secondary amines. While specific data for this compound is not available, the general strategies to favor mono-alkylation are well-established. Reductive amination is a preferred method to avoid over-alkylation.[1]
| Method | Key Parameters | Expected Outcome |
| Direct Alkylation | Slow addition of alkyl halide (1.0 eq) to piperidine (1.1 eq) with a non-nucleophilic base. | Primarily mono-alkylation, but risk of over-alkylation remains. |
| Reductive Amination | Piperidine (1.0 eq), aldehyde/ketone (1.1 eq), NaBH(OAc)₃ (1.5 eq). | Highly selective for mono-alkylation; no over-alkylation.[1] |
Experimental Protocols: N-Alkylation
Protocol 1: Direct Mono-N-Alkylation with an Alkyl Halide
This protocol is optimized to minimize the formation of quaternary ammonium salts.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the deprotected piperidine derivative (1.1 equiv.) and a non-nucleophilic base such as powdered K₂CO₃ (2.0 equiv.) or DIPEA (2.0 equiv.) in an anhydrous solvent like acetonitrile (MeCN) or DMF.
-
Alkylation: Add the alkyl halide (1.0 equiv.) dropwise to the stirred solution at room temperature. For highly reactive alkyl halides, slow addition using a syringe pump over several hours is recommended.[7]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[1]
-
Protocol 2: N-Alkylation via Reductive Amination
This method is highly selective for mono-alkylation and avoids the formation of quaternary ammonium salts.[1]
-
Preparation: To a dry round-bottom flask, add the deprotected piperidine derivative (1.0 equiv.), the aldehyde or ketone (1.1 equiv.), and an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[8]
-
Visualizations: N-Alkylation
Section 3: Amide Coupling of the Carboxylate
The carboxylate at the 4-position can be coupled with an amine to form an amide bond. This reaction is typically mediated by a coupling reagent. A key challenge is to avoid racemization if the amine or other parts of the molecule are chiral.
Troubleshooting Guide: Amide Coupling
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Racemization/Epimerization | 1. Use of a strong, non-sterically hindered base (e.g., triethylamine). 2. Elevated reaction temperature. 3. Long pre-activation time of the carboxylic acid before adding the amine. 4. Certain coupling reagents are more prone to causing racemization. | 1. Switch to a weaker or more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4][9] 2. Perform the coupling at a lower temperature (e.g., start at 0 °C and allow to warm to room temperature).[4] 3. Minimize the pre-activation time to 1-5 minutes, or add the coupling reagent last to the mixture of acid, amine, and additive. 4. Use a coupling reagent known for low racemization, such as HATU or COMU, or a combination of a carbodiimide (like DIC) with an additive like OxymaPure.[4] |
| Low Yield / Incomplete Reaction | 1. Insufficient reactivity of the coupling reagent for sterically hindered substrates. 2. Formation of a guanidinium byproduct with uronium reagents (e.g., HATU, HBTU) if the reagent is in excess or the amine is added before the acid is fully activated. | 1. For hindered couplings, use a more powerful onium salt reagent like HATU, HCTU, or COMU.[3][4] 2. Use a slight excess of the carboxylic acid and amine relative to the coupling reagent. Pre-activate the acid with the coupling reagent for a short period before adding the amine. |
| Difficult Purification | Water-soluble byproducts from some coupling reagents (e.g., EDC) can complicate extraction. The urea byproduct from DCC is often insoluble and can be removed by filtration, but residual amounts can remain. | Use EDC for its water-soluble urea byproduct that can be removed with an aqueous wash.[9] For DCC, ensure complete filtration of the dicyclohexylurea. |
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific amino acid being coupled, the coupling reagent, the base, and the solvent. The following data for model peptide couplings illustrates the relative performance of different coupling reagent classes in suppressing racemization. Lower percentages indicate better stereochemical preservation.
| Coupling Reagent Class | Example Reagent(s) | General Racemization Level |
| Carbodiimides (no additive) | DCC, EDC | High |
| Carbodiimides + Additive | EDC/HOBt, DIC/Oxyma | Low to Moderate |
| Phosphonium Salts | PyBOP, PyAOP | Low |
| Uronium/Aminium Salts | HBTU, HATU, COMU | Very Low to Low[9] |
This table provides a general comparison; actual racemization levels can vary significantly.
Experimental Protocols: Amide Coupling
Protocol 1: Amide Coupling using EDC/HOBt
This is a widely used and cost-effective method for amide bond formation.
-
Preparation: In a round-bottom flask, dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 equiv.), the amine component (1.0-1.2 equiv.), and 1-hydroxybenzotriazole (HOBt) (1.2 equiv.) in an anhydrous solvent like DMF or DCM.
-
Activation: Cool the solution to 0 °C in an ice bath with stirring. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.) portion-wise to the reaction mixture.
-
Base Addition: Add a non-nucleophilic base such as DIPEA (2.5 equiv.) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-18 hours, monitoring by TLC or LC-MS until the starting acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Amide Coupling using HATU
HATU is a highly efficient coupling reagent, particularly useful for sterically hindered substrates and for minimizing racemization.[10]
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent such as DMF.
-
Activation: Add HATU (1.1 equiv.) and a non-nucleophilic base such as DIPEA (2.0 equiv.) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Coupling: Add the amine component (1.0 equiv.) to the reaction mixture.
-
Reaction: Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations: Amide Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. mdpi.com [mdpi.com]
Optimization of N-Boc deprotection conditions to avoid side products
Welcome to the technical support center for N-Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize N-Boc deprotection protocols, minimizing side product formation and maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during N-Boc deprotection?
A1: The most prevalent side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the acidic cleavage of the Boc group. This is commonly referred to as t-butylation. Another significant side reaction, particularly in peptide synthesis, is the formation of aspartimide from aspartic acid residues. Incomplete deprotection can also be a major issue, leading to a mixture of starting material and product.
Q2: Which amino acid residues are most susceptible to t-butylation?
A2: Amino acids with nucleophilic side chains are particularly vulnerable to t-butylation. These include:
-
Tryptophan (Trp): The indole ring is highly susceptible to alkylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1][2]
-
Tyrosine (Tyr): The activated phenolic ring can also undergo alkylation.[1]
Q3: How can t-butylation be prevented?
A3: The most effective method to prevent t-butylation is the addition of "scavengers" to the deprotection reaction mixture. Scavengers are nucleophilic compounds that react with and neutralize the tert-butyl cation before it can react with the substrate.[1][2]
Q4: What causes incomplete N-Boc deprotection?
A4: Incomplete deprotection can arise from several factors, including:
-
Insufficient acid strength or concentration: The acidic conditions may not be potent enough to fully cleave the Boc group.[3]
-
Steric hindrance: Bulky neighboring groups can impede the access of the acid to the Boc-protected amine.[4]
-
Peptide aggregation: In solid-phase peptide synthesis, peptide chains can aggregate, preventing efficient reagent diffusion.[3]
-
Reaction time and temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.[4]
Troubleshooting Guides
Issue 1: Presence of a side product with a mass increase of +56 Da.
Diagnosis: This mass shift is a clear indication of t-butylation, where a tert-butyl group has been added to a nucleophilic site on your molecule.
Solution:
-
Incorporate Scavengers: The most effective solution is to add a scavenger or a cocktail of scavengers to your deprotection reaction. The choice of scavenger depends on the specific nucleophilic residues present in your substrate.
-
For Tryptophan: Triisopropylsilane (TIS) or Triethylsilane (TES) are highly effective. 1,2-Ethanedithiol (EDT) can also be used.[1][5]
-
For Methionine: Thioanisole is a good choice to prevent S-alkylation.[5]
-
For Cysteine: 1,2-Ethanedithiol (EDT) is a commonly used scavenger.[2][5]
-
For Tyrosine: Phenol or anisole can act as decoy molecules for the tert-butyl cation.[6]
-
-
Optimize Reaction Conditions: Consider using a lower concentration of acid or running the reaction at a lower temperature to reduce the rate of tert-butyl cation formation.
Quantitative Comparison of Scavenger Cocktails for a Cysteine-Containing Peptide:
| Scavenger Cocktail (v/v) | Desired Product (%) | S-tert-butylated Side Product (%) |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 92 | 3 |
| 90% TFA / 5% EDT / 5% Anisole | 88 | 6 |
| 90% TFA / 5% Thioanisole / 5% DCM | 85 | 8 |
Note: Data is illustrative and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.
Issue 2: Incomplete deprotection observed by LC-MS or TLC.
Diagnosis: The presence of starting material alongside the desired product indicates that the deprotection reaction has not gone to completion.
Solution:
-
Increase Acid Strength or Concentration: If using TFA in DCM, you can increase the concentration of TFA (e.g., from 25% to 50%). Alternatively, switching to a stronger acid system like 4M HCl in dioxane can be effective.[3][4]
-
Prolong Reaction Time or Increase Temperature: Allow the reaction to stir for a longer period. Gentle warming can also increase the reaction rate, but this should be done cautiously as it may also increase side product formation.[4]
-
Improve Solubility: Ensure the starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system.
-
For Solid-Phase Peptide Synthesis (SPPS): Ensure adequate swelling of the resin before deprotection to allow for efficient reagent access.[3]
Experimental Protocols
Standard Acidic Deprotection
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the N-Boc protected compound in DCM (e.g., 10 mL per gram of substrate).
-
Add the desired scavenger or scavenger cocktail (e.g., 2.5-5% v/v TIS).[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the desired final concentration (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The crude product is often obtained as the TFA salt and may be purified further.
Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Dissolve the N-Boc protected compound in a minimal amount of a suitable solvent or use it directly.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.
Milder Deprotection Methods
Protocol 3: Thermal Deprotection in Water
This method is suitable for substrates that are stable at elevated temperatures and offers a greener alternative to acidic methods.
-
Suspend the N-Boc protected compound in deionized water.
-
Heat the mixture to reflux (100 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Reaction times can range from 10 minutes to several hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.
Yields for Thermal Deprotection in Water: [7]
| Substrate | Time | Yield (%) |
| N-Boc-aniline | 10 min | 95 |
| N-Boc-benzylamine | 12 min | 97 |
| N-Boc-pyrrole | 10 min | 92 |
Protocol 4: Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This method utilizes a solid, non-volatile acid, which can be easier to handle than TFA or HCl gas.
-
Combine the N-Boc protected amine and p-toluenesulfonic acid monohydrate (2 equivalents) in a mortar.
-
Grind the mixture using a pestle for 10 minutes at room temperature in a fume hood.[8]
-
Suspend the resulting crude mixture in dichloromethane.
-
Collect the precipitated product (the p-toluenesulfonate salt of the amine) by filtration.[8]
-
Air-dry the solid to obtain the deprotected amine salt.[8]
Protocol 5: Deprotection using Zinc Bromide (ZnBr₂)
Lewis acids like ZnBr₂ can be used for a milder deprotection, which can be beneficial for substrates with other acid-sensitive groups.
-
Dissolve the N-Boc protected amine in dichloromethane (DCM).
-
Add an excess of anhydrous zinc bromide (e.g., 2-3 equivalents).[9]
-
Stir the mixture at room temperature. Reaction times can be long, sometimes overnight.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Protocol 6: Deprotection using Ferric Chloride (FeCl₃)
Catalytic amounts of FeCl₃ can be used for the deprotection of certain N-Boc protected amines.
-
Dissolve the N-Boc protected substrate in a suitable solvent like dichloromethane.
-
Add a catalytic amount of anhydrous ferric chloride (e.g., 10-20 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water to remove the catalyst.
-
Dry the organic layer and concentrate to obtain the deprotected amine.
Visualizations
Caption: Mechanism of acid-catalyzed N-Boc deprotection and the role of scavengers.
Caption: A logical workflow for troubleshooting common N-Boc deprotection issues.
References
Technical Support Center: Synthesis of Tert-butyl Piperidine-4-carboxylate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl Piperidine-4-carboxylate derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my yield of this compound consistently low?
Low yields can stem from several factors, primarily incomplete reaction or side reactions. Here are common causes and solutions:
-
Insufficient Reagent Activity: The primary protecting agent, di-tert-butyl dicarbonate ((Boc)₂O), may not be reactive enough on its own, especially if the piperidine nitrogen is part of a complex or sterically hindered molecule.
-
Inappropriate Base: The choice and amount of base are crucial for efficient proton scavenging during the reaction.
-
Solution: Triethylamine (TEA) or Diisopropylethylamine (DIEA) are commonly used. Ensure at least a stoichiometric equivalent of the base is used relative to the starting piperidine derivative. For zwitterionic starting materials like piperidine-4-carboxylic acid, using a base like sodium hydroxide or sodium bicarbonate in an aqueous or biphasic system can improve solubility and reaction rate.
-
-
Poor Solubility of Starting Material: The starting piperidine derivative may have poor solubility in the chosen reaction solvent, leading to a heterogeneous mixture and incomplete reaction.
-
Solution: Experiment with different solvents or solvent mixtures. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and dioxane are common choices. For amino acid starting materials, a mixture of water and an organic solvent like THF or t-butanol can be effective.
-
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures.
-
Solution: While many Boc protections proceed well at room temperature, gentle heating (e.g., to 30-40 °C) can sometimes improve the reaction rate and yield.[3] However, be aware that higher temperatures can also promote side reactions.
-
2. I am observing multiple spots on my TLC, indicating the formation of side products. What are they and how can I minimize them?
The formation of multiple products is a common issue. Here are the likely side products and strategies to mitigate them:
-
Di-Boc Protected Product: Primary amines can sometimes react with two equivalents of (Boc)₂O, leading to the formation of a di-tert-butoxycarbonyl derivative.
-
Solution: Carefully control the stoichiometry of (Boc)₂O, using 1.0 to 1.2 equivalents relative to the amine. Monitor the reaction progress closely by TLC and stop the reaction once the starting material is consumed.
-
-
Urea Formation: An isocyanate intermediate can form, which then reacts with another amine molecule to produce a urea derivative. This is more prevalent at higher temperatures.
-
Solution: Run the reaction at room temperature or below to minimize this side reaction.
-
-
Reaction with Other Functional Groups: If your starting material contains other nucleophilic functional groups, such as hydroxyl groups, they can also react with (Boc)₂O.
-
Solution: N-protection is generally favored over O-protection due to the higher nucleophilicity of amines. To enhance selectivity, avoid using strong bases that could deprotonate the alcohol and consider running the reaction at lower temperatures.
-
3. I am facing challenges in purifying my this compound derivative. What are the best practices?
Purification of piperidine derivatives can be challenging due to their basic nature, which can lead to issues like peak tailing on standard silica gel chromatography.
-
Peak Tailing on Silica Gel: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing poor separation and tailing peaks.
-
Solution 1: Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silica. Common choices include triethylamine (0.1-1% v/v) or a few drops of aqueous ammonia in the mobile phase.
-
Solution 2: Alternative Stationary Phases: Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds.[4]
-
-
For Highly Polar Derivatives: If your derivative is highly polar, normal-phase chromatography may not be effective.
-
Solution: Reversed-Phase Chromatography: Reversed-phase flash chromatography or HPLC using a C18 column is an excellent alternative for purifying polar compounds.[5][6] A common mobile phase system is a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of Piperidine-4-carboxylic Acid
| Entry | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Na₂CO₃/NaHCO₃ | None | Water | 30 | 22 | Not specified | [3] |
| 2 | NaOH | None | Water/t-butanol | Room Temp | Overnight | 100 | [7] |
| 3 | Triethylamine | DMAP | DCM | 0 to Room Temp | 1 | 100 | |
| 4 | Sodium tert-butoxide | BrettPhos-Pd-G3 | Toluene | 100 | 1 | Not specified | [3] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Add DMAP as a catalyst; optimize base and solvent. |
| Side reactions | Control stoichiometry; run at lower temperatures. | |
| Multiple Products | Di-Boc protection | Use 1.0-1.2 eq. of (Boc)₂O. |
| Urea formation | Maintain room temperature or below. | |
| Purification Challenges | Peak tailing on silica | Add triethylamine to eluent; use alumina. |
| High polarity | Use reversed-phase chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of Piperidine-4-carboxylic Acid
-
Dissolution: Dissolve piperidine-4-carboxylic acid (1 equivalent) in a suitable solvent system. For example, a mixture of water and tert-butanol (1:1) or a buffer solution of sodium carbonate and sodium bicarbonate in water.[3][7]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the cooled solution while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
If an organic solvent was used, wash the reaction mixture with a mild aqueous acid (e.g., 1M KHSO₄) to remove any unreacted base.
-
If an aqueous solvent was used, extract with a nonpolar solvent like diethyl ether to remove unreacted (Boc)₂O.[3]
-
Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 3M HCl).
-
Extract the product into an organic solvent such as ethyl acetate.
-
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Protocol 2: Purification of a Basic this compound Derivative using Alumina Column Chromatography
-
Column Packing: Pack a chromatography column with basic or neutral alumina slurry in the desired eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting flowchart for addressing low yield in the synthesis.
References
- 1. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 2. commonorganicchemistry.com [commonorganicchemistry.com]
- 3. Page loading... [wap.guidechem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Solubility Issues in Reactions with Tert-butyl Piperidine-4-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using tert-butyl piperidine-4-carboxylate in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a white to light yellow powder or lump. Its hydrochloride salt is soluble in water and some organic solvents.[1] The free base exhibits solubility in a range of common organic solvents, particularly polar aprotic and chlorinated solvents.
Q2: In which common organic solvents is this compound most soluble?
A2: While precise quantitative data can vary with temperature and purity, this compound generally shows good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile, as well as chlorinated solvents like dichloromethane (DCM). It is also soluble in alcohols like ethanol and methanol, and ethers like tetrahydrofuran (THF).[2]
Q3: My reaction with this compound is very slow and the starting material doesn't seem to fully dissolve. What can I do?
A3: This is a common issue when using less polar solvents where the compound's solubility is limited. To address this, you can try several approaches:
-
Solvent Selection: Switch to a more polar aprotic solvent like DMF or acetonitrile where the starting material has higher solubility.
-
Heating: Gently heating the reaction mixture can increase the solubility of the starting material and accelerate the reaction rate.
-
Sonication: Applying ultrasound (sonication) can help to break down solid particles and enhance dissolution, which can be particularly useful for heterogeneous mixtures.[3][4][5][6]
Q4: I am observing precipitation during my reaction. What could be the cause and how can I prevent it?
A4: Precipitation during a reaction can be due to several factors:
-
Product Insolubility: The product of the reaction may be insoluble in the chosen solvent.
-
Salt Formation: In reactions like N-alkylation, the formation of a salt byproduct (e.g., a hydrohalide salt) that is insoluble in the reaction medium is common.
-
Temperature Changes: If the reaction is cooled, the solubility of a reactant or product may decrease, leading to precipitation.
To mitigate this, you can:
-
Add a co-solvent to increase the solubility of the precipitating species.
-
If a salt is forming, adding a non-nucleophilic base can neutralize the acid generated and prevent salt precipitation.
-
Maintain a constant temperature at which all components remain in solution.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Reaction Yield | Incomplete dissolution of this compound leading to a heterogeneous reaction mixture. | 1. Optimize Solvent System: Use a solvent in which all reactants are fully soluble. Refer to the solubility data table below. Consider using a more polar solvent like DMF or acetonitrile. 2. Increase Temperature: Gently heat the reaction mixture to improve solubility and reaction rate. Monitor for potential side reactions at higher temperatures. 3. Use a Phase Transfer Catalyst (PTC): For reactions in biphasic or heterogeneous systems (e.g., solid-liquid), a PTC like a quaternary ammonium salt can facilitate the reaction between reactants in different phases, often leading to higher yields.[7][8][9] 4. Employ Sonication: Use an ultrasonic bath to promote dissolution and increase the reaction rate.[3][4][5][6] |
| Reaction Stalls or is Incomplete | Limited availability of the dissolved reactant due to poor solubility. | 1. Gradual Addition: Add the other reactants slowly to the suspension of this compound to maintain a low concentration of the dissolved piperidine, driving the equilibrium towards the product. 2. Stirring Efficiency: Ensure vigorous stirring to maximize the surface area of the undissolved solid and promote its dissolution as the reaction proceeds. |
| Difficulty in Product Purification | Co-precipitation of unreacted starting material with the product. | 1. Complete the Reaction: Before work-up, ensure the reaction has gone to completion using techniques like TLC or LC-MS. If necessary, extend the reaction time or apply gentle heating. 2. Selective Precipitation/Crystallization: Choose a solvent system for work-up and purification where the product and starting material have significantly different solubilities. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dichloromethane (DCM) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Acetonitrile | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Ethyl Acetate | Soluble |
| Water | Slightly Soluble (free base), Soluble (HCl salt) |
Note: This table provides a general guide. Actual solubility can be affected by temperature, purity, and the presence of other solutes.
Experimental Protocols
Protocol: N-Benzylation of this compound
This protocol describes a common N-alkylation reaction where solubility can be a factor.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), finely powdered
-
Acetonitrile (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous acetonitrile.
-
Add finely powdered potassium carbonate (1.5 eq.).
-
Stir the suspension vigorously at room temperature.
-
Slowly add benzyl bromide (1.1 eq.) to the mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to overnight.
-
If the reaction is slow due to incomplete dissolution, gently heat the mixture to 40-50 °C.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for N-alkylation with troubleshooting for solubility issues.
Caption: Decision-making process for addressing solubility issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. iajpr.com [iajpr.com]
Technical Support Center: Purification Strategies for Reactions Involving Tert-butyl Piperidine-4-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted tert-butyl piperidine-4-carboxylate from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove unreacted this compound from my reaction mixture?
Unreacted this compound can be difficult to remove due to its physical properties. It is a basic compound with good solubility in a wide range of organic solvents, which can lead to co-elution with the desired product during chromatography or co-extraction during work-up procedures.
Q2: What are the primary methods for removing this compound?
The most common and effective methods for removing this impurity are:
-
Acidic Extraction (Acid Wash): This technique leverages the basic nature of the piperidine nitrogen to convert the compound into a water-soluble salt, which can then be separated in an aqueous layer.
-
Column Chromatography: This is a standard purification technique that separates compounds based on their differential adsorption to a stationary phase.
-
Distillation: If the desired product is significantly less volatile, distillation can be an effective method for removing the lower-boiling point this compound.
Q3: When should I choose an acidic wash over column chromatography?
An acidic wash is a good first-line approach if your desired product is stable in acidic conditions and does not contain basic functional groups that would also be extracted into the aqueous layer. It is a quicker and more scalable method than chromatography. If your product is acid-sensitive or if the acidic wash does not provide sufficient purity, then column chromatography is the recommended next step.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Product is lost during acidic wash. | The product may be basic and is being extracted into the aqueous layer along with the unreacted starting material. | Check the pKa of your product. If it is basic, consider using a milder acidic wash or proceed directly to column chromatography. |
| Emulsion forms during extraction. | The solvent system or concentration of the acid may be promoting emulsion formation. | Try adding brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Alternatively, consider using a different solvent system or a more dilute acid solution. |
| Incomplete removal of this compound after acidic wash. | The acid wash may not have been efficient enough. | Repeat the acidic wash 2-3 times with fresh acid solution. Ensure vigorous shaking of the separatory funnel to maximize contact between the organic and aqueous phases. |
| Co-elution of product and starting material during column chromatography. | The chosen solvent system (mobile phase) may not be providing adequate separation. | Optimize the solvent system for your column chromatography. A good starting point is a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate). Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column. |
Key Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This data is essential for designing effective purification strategies.
| Property | Value |
| Molecular Weight | 185.25 g/mol |
| Boiling Point | 123-124 °C at 11 mmHg |
| pKa (of the conjugate acid) | ~11 |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, THF). The hydrochloride salt is soluble in water. |
Experimental Protocols
Protocol 1: Removal by Acidic Extraction
This protocol describes the removal of this compound from a reaction mixture in an organic solvent.
-
Dissolution: Ensure your crude product mixture is fully dissolved in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate fully. The this compound will be protonated and extracted into the lower aqueous layer as its hydrochloride salt.
-
Collection: Drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh aqueous acid solution two more times to ensure complete removal.
-
Neutralization and Drying: Wash the remaining organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Column Chromatography
This protocol outlines the general steps for purifying a product from this compound using silica gel column chromatography.
-
TLC Analysis: Determine an optimal solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where your desired product has a different Rf value than the this compound. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel using your chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visual Workflows
Caption: Workflow for the removal of this compound via acidic extraction.
Caption: Decision-making process for selecting a purification method.
Technical Support Center: Stereoselective Synthesis of Tert-butyl Piperidine-4-carboxylate
Welcome to the technical support center for challenges in the stereoselective synthesis of tert-butyl piperidine-4-carboxylate and related chiral 4-substituted piperidines. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why am I observing low diastereoselectivity or a mixture of cis/trans isomers during the catalytic hydrogenation of a substituted pyridine precursor?
Answer:
Low diastereoselectivity in the reduction of substituted pyridines to piperidines is a common challenge. The stereochemical outcome is influenced by the catalyst surface, substrate conformation, and reaction conditions. Several factors could be at play:
Potential Causes:
-
Reaction Temperature and Pressure: Higher temperatures and pressures can reduce selectivity by providing sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer[1]. The aromaticity of the pyridine ring often necessitates potent catalytic systems, which can lead to over-reduction or loss of stereocontrol[2].
-
Catalyst Choice: The choice of heterogeneous catalyst (e.g., Pd, Pt, Rh, Ru) and its support (e.g., carbon, alumina) significantly impacts the stereochemical outcome. The way the substrate adsorbs onto the catalyst surface dictates the face of the ring that is hydrogenated.
-
Solvent and Additives: The solvent can influence the conformation of the substrate and its interaction with the catalyst. Acidic additives, often used to protonate the pyridine nitrogen and facilitate reduction, can also affect the transition state geometry and, consequently, the diastereoselectivity[1][2].
-
Steric Hindrance: The size and position of substituents on the pyridine ring direct the approach of the substrate to the catalyst surface. Bulky groups can hinder adsorption on one face, favoring hydrogenation from the less hindered side.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically screen lower temperatures and pressures. While this may slow the reaction rate, it often enhances selectivity.
-
Screen Catalysts: Test a variety of catalysts. For instance, Rhodium catalysts can sometimes offer different selectivity compared to Palladium or Platinum.
-
Vary the Solvent: Experiment with different solvents, such as ethanol, methanol, acetic acid, or ethyl acetate, to find the optimal medium for the desired stereochemical outcome[1].
-
Use an Acidic Additive: Employing an acid like acetic acid or HCl can protonate the nitrogen, altering the substrate's electronic properties and potentially improving both reactivity and selectivity[2].
Question 2: My enantioselective reaction (e.g., asymmetric hydrogenation, C-H functionalization) is resulting in low enantiomeric excess (ee). What should I do?
Answer:
Achieving high enantioselectivity requires precise control over the reaction's transition state geometry, which is governed by the interplay between the substrate, catalyst, and chiral ligand.
Potential Causes:
-
Catalyst/Ligand Mismatch: The chosen chiral ligand may not be optimal for your specific substrate. The electronic and steric properties of both the substrate and the ligand must be well-matched.
-
Catalyst Inhibition: The nitrogen atom in the pyridine starting material or the piperidine product can act as a Lewis base and coordinate to the metal center of the catalyst, leading to catalyst poisoning or inhibition[2].
-
Impure Reagents or Solvents: Trace impurities (e.g., water, oxygen, or other coordinating species) can deactivate the catalyst or interfere with the chiral environment.
-
Incorrect Reaction Conditions: Temperature, pressure, and concentration can all have a profound impact on enantioselectivity.
Troubleshooting Steps:
-
Screen Chiral Ligands: If using a metal-based catalyst, screen a library of chiral ligands to identify the most effective one for your transformation.
-
Optimize Catalyst Loading: Vary the catalyst loading. Sometimes, a higher or lower loading can improve the ee.
-
Ensure Inert Conditions: Use rigorously dried solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Optimize Temperature: Screen a range of temperatures. Lower temperatures often lead to higher enantioselectivity, although the reaction may require a longer time to reach completion[1].
-
Consider an Alternative Strategy: If optimization fails, consider a different synthetic approach. For example, chemo-enzymatic methods using enzymes like ene-imine reductases can offer excellent enantioselectivity under mild conditions[3].
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for obtaining enantiomerically pure this compound?
There are two main strategies:
-
Asymmetric Synthesis: This involves creating the desired stereocenter(s) selectively. Methods include the asymmetric hydrogenation of a prochiral pyridine or tetrahydropyridine precursor using a chiral catalyst, enantioselective C-H functionalization of a pre-existing piperidine ring, or using chiral auxiliaries to direct a cyclization reaction[4][5][6].
-
Chiral Resolution: This method involves synthesizing the target molecule as a racemic mixture and then separating the two enantiomers. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent (e.g., dibenzoyl-L-tartaric acid or (S)-mandelic acid), which can then be separated by fractional crystallization[7][8]. Kinetic resolution, where one enantiomer reacts faster than the other with a chiral reagent or catalyst, is another viable technique[9][10].
Q2: Can I synthesize chiral 4-substituted piperidines from a piperidin-4-one precursor?
Yes, N-protected piperidin-4-one is an excellent precursor. The stereoselective reduction of the ketone at the C4 position can yield either the axial or equatorial alcohol, depending on the reducing agent and reaction conditions. Subsequent functionalization of the resulting alcohol can lead to the desired product. For instance, a one-pot synthesis of piperidin-4-ols via gold-catalyzed cyclization followed by a chemoselective reduction has been shown to have excellent diastereoselectivity[11][12].
Q3: My starting material, a substituted pyridine, has other reducible functional groups (e.g., nitro, ester, olefin). How can I selectively hydrogenate only the pyridine ring?
Achieving high chemoselectivity is a significant challenge in pyridine hydrogenation[2]. The powerful conditions often required can reduce other sensitive groups.
-
Catalyst Selection: Rhodium-based catalysts, particularly in transfer hydrogenation reactions, have shown good chemoselectivity in some cases, tolerating groups like esters and hydroxyls[6][13].
-
Protecting Groups: If possible, protect the sensitive functional group before hydrogenation and deprotect it afterward.
-
Milder Conditions: Explore milder methods like electrocatalytic hydrogenation, which can sometimes operate under less forcing conditions, potentially preserving other functional groups[14].
Data Presentation
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
| Catalyst System | Substrate | Conditions | Yield (%) | Selectivity/Stereochemistry | Reference |
| Pd/C (10%), Acetic Acid | Pyridine | H₂ (50 psi), RT, 24h | >95% | Piperidine | [2] |
| PtO₂ | Pyridine | H₂ (50 psi), Acetic Acid, RT, 24h | >95% | Piperidine | [2] |
| [Cp*RhCl₂]₂ / KI | N-benzylpyridinium salt | HCOOH-Et₃N, 40°C, 24h | 95% | N-benzylpiperidine | [13] |
| Rh/KB | Pyridine | Electrocatalytic, H₂O/MTBE | ~80% | Piperidine (milder conditions) | [14] |
| Chiral Rh Catalyst | N-phenyl pyridine-1(2H)-carboxylate | H₂, Chiral Ligand | High | Enantioenriched 3-substituted piperidine | [15] |
Table 2: Diastereoselective Synthesis of Substituted Piperidin-4-ols
| Starting Material | Reaction Sequence | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| N-homopropargyl amide | 1) PPh₃AuNTf₂ (cat.), MsOH | 1) CH₂Cl₂, RT, 1h | 81% | > 25:1 | [11][12] |
| 2) Catecholborane | 2) -78 °C | ||||
| N-homopropargyl amide (bulky sub.) | 1) PPh₃AuNTf₂ (cat.), MsOH | 1) CH₂Cl₂, RT, 1h | 72% | > 25:1 | [11][12] |
| 2) Catecholborane | 2) -40 °C |
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation of a Pyridine Derivative
This protocol is a generalized procedure for the reduction of a pyridine to a piperidine using a heterogeneous catalyst.[2]
-
Reactor Setup: To a high-pressure reactor vessel, add the substituted pyridine substrate (1.0 equiv) and a suitable solvent (e.g., acetic acid or methanol, ~0.1-0.5 M).
-
Catalyst Addition: Carefully add the heterogeneous catalyst (e.g., 5-10 mol% PtO₂ or 10% Pd/C) under an inert atmosphere.
-
Reaction Execution: Seal the reactor vessel. Purge the system with an inert gas (e.g., Argon) before pressurizing with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stirring: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C) for 16-24 hours, monitoring the reaction progress by TLC or GC/MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration.
-
Purification: If acetic acid was used as the solvent, carefully neutralize the filtrate with a saturated NaHCO₃ solution. Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation as needed.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
This protocol outlines a general method for resolving a racemic mixture of a piperidine carboxylic acid ester using a chiral resolving agent.[7][8]
-
Salt Formation: Dissolve the racemic this compound (1.0 equiv) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile). In a separate flask, dissolve the chiral resolving agent (e.g., 0.5-1.0 equiv of Di-benzoyl-L-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Add the resolving agent solution to the racemic piperidine solution. Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of one of the diastereomeric salts.
-
Isolation: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent. The optical purity of the salt can be improved by recrystallization if necessary.
-
Liberation of the Free Base: Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate or dichloromethane) and an aqueous base (e.g., 1M NaOH or saturated NaHCO₃).
-
Extraction: Stir the mixture vigorously until the salt has completely dissolved and partitioned. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The chiral resolving agent can often be recovered from the aqueous layer by acidification and extraction.
Visualizations
Caption: General experimental workflow for stereoselective piperidine synthesis.
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Decision pathway for choosing a stereoselective synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative - Google Patents [patents.google.com]
- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. pcliv.ac.uk [pcliv.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in Commercial Tert-butyl Piperidine-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing impurities in commercial Tert-butyl Piperidine-4-carboxylate. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound may contain several process-related impurities stemming from its synthesis. While a definitive list is dependent on the specific manufacturing process, potential impurities can be inferred from common synthetic routes.
Common Synthetic Routes & Potential Impurities:
-
From Piperidine-4-carboxylic acid: This route involves the esterification of piperidine-4-carboxylic acid with a tert-butyl source, followed by N-Boc protection.
-
Potential Impurities: Unreacted piperidine-4-carboxylic acid, di-tert-butyl dicarbonate (Boc anhydride) and its byproducts, and residual solvents.
-
-
From a protected piperidine derivative: Synthesis may start from a pre-functionalized and protected piperidine.
-
Potential Impurities: Incomplete deprotection or transformation byproducts. For instance, if starting from a benzyl-protected precursor, residual benzyl groups may be present.
-
A general overview of a common synthesis and potential impurity formation pathway is depicted below.
Q2: How can I assess the purity of my commercial this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect organic impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Useful for quantifying the main component and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and byproducts.
-
Karl Fischer Titration: Specifically measures water content.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Possible Cause: The presence of reactive impurities in the this compound starting material.
Troubleshooting Workflow:
Issue 2: Poor Chromatographic Peak Shape or Baseline Noise in HPLC Analysis
Possible Cause: Co-elution of impurities or degradation of the analyte on the column.
Troubleshooting Steps:
-
Optimize HPLC Method:
-
Mobile Phase: Vary the organic modifier, aqueous phase pH, and gradient slope.
-
Column: Test a different stationary phase (e.g., C8, Phenyl-Hexyl).
-
-
Sample Preparation: Ensure the sample is fully dissolved in the mobile phase before injection. Filter the sample to remove particulates.
-
Check for Degradation: Analyze a freshly prepared sample and compare it to an older one to check for degradation products.
Quantitative Data Summary
The following table summarizes typical purity specifications for commercial this compound. Note that values may vary between suppliers.
| Parameter | Typical Specification | Analytical Method |
| Purity (by GC) | ≥ 98.0% | Gas Chromatography |
| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature is ideal. A mixture of ethyl acetate and hexanes is often a good starting point.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals under vacuum.
-
Technical Support Center: Tert-butyl Piperidine-4-carboxylate Reactions
Welcome to the technical support center for troubleshooting scalability issues in reactions involving tert-butyl piperidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the scale-up of reactions with this compound.
Issue 1: Incomplete Reaction or Stalled Conversion
Question: My reaction with this compound is not going to completion after increasing the batch size. What could be the cause and how can I fix it?
Answer:
Incomplete conversion at a larger scale is a common issue often related to mass and heat transfer limitations. Here are potential causes and solutions:
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients, preventing reactants from interacting effectively.
-
Solution: Increase the agitation speed, or consider a different impeller design (e.g., anchor, turbine) suitable for the viscosity of your reaction mixture. For very viscous reactions, a mechanical stirrer with high torque is essential.
-
-
Poor Temperature Control: Exothermic or endothermic reactions can be difficult to control at scale. If the temperature deviates from the optimal range, the reaction rate can decrease significantly.
-
Solution: Ensure your reactor has adequate heating/cooling capacity. For highly exothermic reactions, consider slower addition of reagents or using a jacketed reactor with a circulating temperature control unit.
-
-
Reagent Degradation: Some reagents may be unstable under prolonged reaction times or at slightly elevated temperatures that can occur in large batches.
-
Solution: Analyze the stability of your reagents under the reaction conditions. It may be necessary to add the sensitive reagent in portions or as a continuous feed.
-
Issue 2: Increased Impurity Profile and Side Product Formation
Question: I am observing new or higher levels of impurities in my scaled-up reaction compared to the lab-scale experiment. Why is this happening and what can I do?
Answer:
Changes in impurity profiles are often due to prolonged reaction times, localized "hot spots," or changes in reactant concentrations.
-
Localized Overheating: Poor heat dissipation in large reactors can lead to localized areas of high temperature, promoting side reactions.
-
Solution: Improve mixing and cooling. A "use-test" where a small sample of the reaction mixture is heated to a higher temperature can help identify potential thermal degradation pathways.
-
-
Longer Addition Times: Adding reagents over a longer period on a larger scale can alter the stoichiometry in the reactor at any given time, potentially favoring side reactions.
-
Solution: Optimize the addition rate. In some cases, a semi-batch process where one reactant is added continuously to the other can provide better control.
-
-
Sensitivity to Base/Acid: Products or intermediates can be sensitive to the base or acid used in the reaction, leading to degradation over time. Mesylates, for instance, are powerful leaving groups and can be prone to elimination under basic conditions.[1]
-
Solution: Consider using a weaker base or acid, or adding the base/acid at a controlled rate to maintain a low concentration. Low temperatures can also help minimize base-sensitive side reactions.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up reactions with this compound?
A1: Key safety considerations include:
-
Thermal Hazards: Many reactions, such as amidations or reductions, can be exothermic. A thorough thermal hazard evaluation (e.g., using Differential Scanning Calorimetry - DSC) is crucial to understand the thermal profile and prevent runaway reactions.
-
Reagent Handling: Handling large quantities of reagents like strong acids, bases, or pyrophoric materials (e.g., n-BuLi) requires appropriate engineering controls and personal protective equipment.[2]
-
Pressure Build-up: Some reactions may evolve gas (e.g., CO2 during carboxylation). Ensure the reactor is properly vented to avoid pressure build-up.
Q2: How can I improve the yield and purity of my product during scale-up?
A2: To improve yield and purity:
-
Optimize Reaction Conditions: Systematically optimize parameters such as temperature, concentration, and catalyst loading at the lab scale before scaling up.
-
Control Stoichiometry: Precise control of reagent stoichiometry is critical. Use calibrated pumps for liquid additions and ensure accurate weighing of solids.
-
Purification Method: The purification method used at the lab scale (e.g., column chromatography) may not be practical for large quantities. Developing a scalable purification method, such as crystallization or distillation, is essential.
Q3: Are there alternative, more scalable synthetic routes for derivatives of this compound?
A3: Yes, for certain applications, alternative routes may be more amenable to scale-up. For example, continuous flow chemistry can offer significant advantages for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction parameters.[3] Flow chemistry has been successfully used for the carboxylation of N-Boc-4,4-difluoropiperidine, enabling safe and scalable production.[3]
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scaled-Up Reaction Parameters
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Yield (%) | 95 | 85 | 80 |
| Purity (HPLC Area %) | 99.5 | 98.0 | 97.5 |
| Main Impurity (%) | 0.2 | 1.0 | 1.5 |
| Reaction Time (h) | 2 | 6 | 12 |
| Addition Time (min) | 5 | 60 | 240 |
Table 2: Effect of Mixing Speed on Yield and Purity in a 100 L Reactor
| Agitation Speed (RPM) | Yield (%) | Purity (HPLC Area %) |
| 50 | 75 | 96.0 |
| 100 | 82 | 97.2 |
| 200 | 85 | 97.5 |
Experimental Protocols
Protocol 1: Scalable Amidation of this compound
This protocol describes a general procedure for the amidation of this compound, which can be adapted for scale-up.
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with this compound (1.0 eq) and a suitable solvent (e.g., Dichloromethane, 5-10 volumes).
-
Amine Addition: The desired amine (1.1 eq) is added to the reactor, followed by a non-nucleophilic base such as triethylamine (1.5 eq).
-
Coupling Agent Addition: The coupling agent (e.g., HATU, 1.2 eq) is dissolved in the reaction solvent and added to the reactor dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature below 25 °C.
-
Reaction Monitoring: The reaction progress is monitored by HPLC or TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: The reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over sodium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure, and the crude product is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Mandatory Visualizations
Caption: Workflow for a scalable amidation reaction.
References
Validation & Comparative
A Comparative Guide to Tert-butyl Piperidine-4-carboxylate and Ethyl Piperidine-4-carboxylate for Researchers
In the realm of pharmaceutical and medicinal chemistry, the piperidine scaffold is a cornerstone for the development of a vast array of therapeutic agents. The selection of appropriate starting materials and intermediates is a critical decision that can significantly impact the efficiency and success of a synthetic route. Among the most common building blocks are esters of piperidine-4-carboxylic acid, with Tert-butyl Piperidine-4-carboxylate and Ethyl Piperidine-4-carboxylate being two of the most frequently utilized. This guide provides a detailed comparison of these two crucial intermediates, supported by their physicochemical properties and typical experimental protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physical and chemical properties of these compounds is essential for their effective use in the laboratory. The following table summarizes the key properties of this compound and Ethyl Piperidine-4-carboxylate.
| Property | This compound | Ethyl Piperidine-4-carboxylate |
| Molecular Formula | C₁₀H₁₉NO₂ | C₈H₁₅NO₂[1] |
| Molecular Weight | 185.26 g/mol [2][3] | 157.21 g/mol [1] |
| CAS Number | 138007-24-6[2][3] | 1126-09-6[1] |
| Appearance | Colorless or slightly yellow solid or liquid | Clear colorless to slightly brown liquid[4] |
| Boiling Point | 241.0 ± 33.0 °C at 760 mmHg | 204 °C (lit.)[4] |
| Density | - | 1.02 g/mL at 25 °C (lit.)[4] |
| Refractive Index | - | n20/D 1.459 (lit.)[4] |
| Solubility | Soluble in water and some organic solvents | - |
| Storage Temperature | Room temperature[3] | Room temperature, in a dark place under an inert atmosphere[4] |
Performance in Synthetic Applications: A Comparative Analysis
The primary utility of both compounds lies in their role as intermediates for the synthesis of more complex molecules, particularly through the functionalization of the piperidine nitrogen. The choice between the tert-butyl and ethyl ester often hinges on the planned synthetic route and the chemical stability required.
Steric Hindrance and Reactivity: The tert-butyl group is significantly bulkier than the ethyl group. This steric hindrance can influence the reactivity of the piperidine nitrogen in N-alkylation or N-acylation reactions. While this can sometimes be a disadvantage, it can also offer a degree of selectivity in certain reactions.
Protecting Group Stability and Cleavage: The most significant difference between the two compounds lies in the nature of their ester groups, which often function as protecting groups for the carboxylic acid moiety.
-
This compound: The tert-butyl ester is a valuable protecting group that is stable to a wide range of nucleophilic and basic conditions. However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the corresponding carboxylic acid.[5] This orthogonality makes it highly desirable in multi-step syntheses where other functional groups might be sensitive to the harsh conditions required for ethyl ester hydrolysis.
-
Ethyl Piperidine-4-carboxylate: The ethyl ester is more robust towards acidic conditions compared to the tert-butyl ester. It is typically removed by saponification using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent, or by acidic hydrolysis under more forcing conditions.[6]
The choice of ester, therefore, dictates the deprotection strategy and must be compatible with the overall synthetic plan.
Experimental Protocols
Below are representative experimental protocols for the N-alkylation of a piperidine derivative and the cleavage of the respective ester groups. These are intended as general guidelines and may require optimization for specific substrates and scales.
N-Alkylation of Piperidine-4-carboxylates (General Procedure)
This protocol describes a typical procedure for the N-alkylation of a piperidine derivative using an alkyl halide.
Materials:
-
Piperidine-4-carboxylate (tert-butyl or ethyl ester) (1.0 eq.)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq.)
-
Base (e.g., potassium carbonate, K₂CO₃, or N,N-diisopropylethylamine, DIPEA) (1.5-2.0 eq.)[7]
-
Anhydrous solvent (e.g., acetonitrile, MeCN, or N,N-dimethylformamide, DMF)[7][8]
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine-4-carboxylate and the anhydrous solvent.
-
Add the base to the stirred solution.
-
Slowly add the alkyl halide to the reaction mixture at room temperature.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Visualization of Synthetic Workflow
The following diagram illustrates a typical workflow for the N-alkylation of a piperidine-4-carboxylate, a key reaction for both tert-butyl and ethyl derivatives.
Caption: A generalized workflow for the N-alkylation of piperidine-4-carboxylates.
Deprotection Protocols
Cleavage of Tert-butyl Ester:
Materials:
-
N-alkylated this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-alkylated this compound in DCM.
-
Add TFA dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting carboxylic acid can be used as is or further purified.[5]
Cleavage of Ethyl Ester (Saponification):
Materials:
-
N-alkylated ethyl piperidine-4-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water/Methanol or Water/THF solvent mixture
Procedure:
-
Dissolve the N-alkylated ethyl piperidine-4-carboxylate in a mixture of water and a co-solvent like methanol or THF.
-
Add an aqueous solution of NaOH or LiOH.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to protonate the carboxylate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylic acid.
Conclusion
Both this compound and Ethyl Piperidine-4-carboxylate are indispensable tools in the arsenal of the synthetic chemist. The choice between them is not a matter of superior performance in all scenarios, but rather a strategic decision based on the specific requirements of the synthetic route. The tert-butyl ester offers the advantage of mild, acidic deprotection, making it ideal for complex syntheses with sensitive functional groups. In contrast, the ethyl ester provides greater stability to acidic conditions and is a more economical option for routes where its deprotection via hydrolysis is compatible with other functionalities. A thorough understanding of their respective properties and reaction conditions, as outlined in this guide, will enable researchers to design more efficient and robust synthetic strategies.
References
- 1. Ethyl piperidine-4-carboxylate [webbook.nist.gov]
- 2. This compound | C10H19NO2 | CID 1512676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 138007-24-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 5. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for Tert-butyl Piperidine-4-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and synthetic tractability. Tert-butyl piperidine-4-carboxylate, in particular, serves as a versatile building block in the synthesis of a multitude of drug candidates. However, the quest for novel chemical matter with improved pharmacological profiles, enhanced intellectual property positions, and modulated ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties has driven the exploration of alternative scaffolds. This guide provides an objective comparison of key alternatives to the traditional piperidine core, supported by experimental data and detailed protocols.
Performance Comparison of Piperidine Bioisosteres
The exploration of bioisosteres—substituents or groups with similar physical or chemical properties to the parent moiety—is a fundamental strategy in drug design. Here, we compare the key physicochemical properties of N-Boc-piperidine with its prominent spirocyclic bioisosteres, 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane. These alternatives aim to mimic the three-dimensional shape of the piperidine ring while offering distinct advantages in properties such as lipophilicity and metabolic stability.[1][2][3]
| Property | N-Boc-piperidine | N-Boc-2-azaspiro[3.3]heptane | N-Boc-1-azaspiro[3.3]heptane |
| pKa | 11.2 | 9.6 | 10.1 |
| clogP | 3.7 | 3.4 | 3.4 |
| logD (pH 7.4) | 1.6 | 1.2 | 1.0 |
| Kinetic Solubility (µM) | 136 | 12 | 13 |
| Metabolic Stability (t½, min) | 35 | 53 | >60 |
| Intrinsic Clearance (µL/min/mg) | 49 | 33 | <23 |
Data sourced from comparative studies on model compounds.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for the key experiments cited in this guide.
pKa Determination by NMR Titration
This method relies on monitoring the change in the chemical shift of a nucleus (typically ¹H or ¹³C) adjacent to the ionizing center as a function of pH.
-
Sample Preparation : A stock solution of the test compound is prepared in D₂O. A series of samples are then prepared with varying pD values by adding small aliquots of NaOD or DCl. An internal standard with a pH-independent chemical shift is included.
-
NMR Data Acquisition : ¹H NMR spectra are recorded for each sample at a constant temperature.
-
Data Analysis : The chemical shift of a proton near the basic nitrogen is plotted against the pD of the solution. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa.[1][4][5]
logD (pH 7.4) Measurement by Shake-Flask Method
The shake-flask method is the traditional approach for determining the partition coefficient of a compound between two immiscible phases.
-
Phase Preparation : n-Octanol and phosphate-buffered saline (PBS) at pH 7.4 are mutually saturated by vigorous mixing, followed by separation.
-
Partitioning : A known amount of the test compound is dissolved in one of the phases. An equal volume of the other phase is added, and the mixture is shaken vigorously to allow for equilibrium to be reached.
-
Phase Separation and Quantification : The two phases are separated by centrifugation. The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation : The logD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6][7][8]
Kinetic Solubility Assay
This high-throughput assay measures the solubility of a compound from a DMSO stock solution into an aqueous buffer, mimicking conditions often found in early drug discovery screening.
-
Compound Preparation : A concentrated stock solution of the test compound is prepared in DMSO (e.g., 10 mM).
-
Assay Plate Preparation : A small volume of the DMSO stock solution (e.g., 1-2 µL) is added to the wells of a microtiter plate.
-
Aqueous Buffer Addition : An aqueous buffer (e.g., PBS at pH 7.4) is added to each well to reach the final desired compound concentration.
-
Incubation and Detection : The plate is shaken for a defined period (e.g., 1-2 hours) at room temperature. The presence of precipitate is then detected. This can be done by measuring light scattering (nephelometry) or by filtering the solution and measuring the UV absorbance of the filtrate.[9][10][11]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
-
Incubation Mixture Preparation : The test compound is incubated with human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.
-
Initiation of Reaction : The metabolic reaction is initiated by the addition of the cofactor NADPH.
-
Time Course Sampling : Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching and Analysis : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis : The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance of the compound.[12][13][14]
Visualizing Relationships and Pathways
Diagrams are powerful tools for understanding complex systems. The following visualizations, created using the DOT language, illustrate a common signaling pathway targeted by drugs containing these scaffolds and a typical workflow in early-stage drug discovery.
Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: An overview of an early-stage drug discovery workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. [PDF] Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report) | Semantic Scholar [semanticscholar.org]
- 5. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Shake Flask LogD | Domainex [domainex.co.uk]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mercell.com [mercell.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Modern Piperidine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its prevalence drives the continuous development of novel and efficient synthetic methodologies. This guide provides a comparative analysis of key methods for piperidine synthesis, offering objective performance data, detailed experimental protocols, and visualizations of the reaction workflows to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
At a Glance: Performance Comparison of Piperidine Synthesis Methods
The following table summarizes the key performance indicators for several prominent piperidine synthesis methods, providing a direct comparison of their typical yields, stereoselectivity, and general applicability.
| Synthesis Method | Key Features | Typical Yields (%) | Enantioselectivity (% ee) / Diastereoselectivity (dr) | Common Substrates | Key Reagents/Catalysts |
| Catalytic Hydrogenation of Pyridines | Atom-economical, direct route to piperidines. | 80-99%[1][2][3][4] | N/A (for achiral substrates) | Substituted and unsubstituted pyridines. | PtO₂, Rh₂O₃, Iridium complexes, H₂ gas.[1][2][3][4] |
| Hofmann-Löffler-Freytag Reaction | Intramolecular C-H amination via a radical pathway. | 40-90%[5][6][7][8] | Can be highly diastereoselective. | N-haloamines with an accessible δ-hydrogen. | Strong acid (H₂SO₄), UV light or heat.[5][7] |
| Pictet-Spengler Reaction | Forms tetrahydro-β-carbolines and tetrahydroisoquinolines. | 70-95%[9][10][11][12][13] | Up to 95% ee with chiral catalysts.[9][10][11] | Tryptamines, phenethylamines, and aldehydes/ketones. | Brønsted or Lewis acids, chiral phosphoric acids.[9][10] |
| Aza-Diels-Alder Reaction | [4+2] cycloaddition to form tetrahydropyridines. | 60-90%[14][15][16][17] | Can be highly diastereoselective. | Imines and dienes. | Lewis acids or organocatalysts.[16] |
| Biocatalytic Synthesis | Highly selective enzymatic transformations. | 70-98%[18][19] | >98% ee[18][19] | Piperidines, N-Boc-piperidin-3-one. | Enzymes (e.g., hydroxylases, lipases, ketoreductases).[18][19] |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each synthesis method, including a representative experimental protocol and a visualization of the workflow.
Catalytic Hydrogenation of Pyridines
This method is one of the most direct and widely used approaches for the synthesis of piperidines, involving the reduction of the corresponding pyridine ring. A variety of heterogeneous and homogeneous catalysts can be employed, often requiring high pressures of hydrogen gas. Recent advancements have focused on the development of catalysts that operate under milder conditions and exhibit high functional group tolerance.[1][2][3]
Experimental Protocol: Hydrogenation of 4-Phenylpyridine using a Rhodium Oxide Catalyst[2]
-
Reaction Setup: To a glass vial equipped with a magnetic stirrer bar, add 4-phenylpyridine (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%).
-
Solvent Addition: Add trifluoroethanol (TFE) (1 mL) to the vial.
-
Inert Atmosphere: Briefly flush the vial with nitrogen gas.
-
Hydrogenation: Place the vial in an autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to 5 bar.
-
Reaction: Stir the reaction mixture at 40°C for 16 hours.
-
Work-up: After cooling to room temperature, carefully vent the hydrogen gas. The reaction mixture can be analyzed directly by NMR spectroscopy to determine the yield. For isolation, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure.
Hofmann-Löffler-Freytag Reaction
This reaction provides a powerful method for the synthesis of pyrrolidines and piperidines through an intramolecular C-H amination. The reaction proceeds via a nitrogen-centered radical, which abstracts a hydrogen atom from the δ-position, followed by cyclization.[5][7][8]
Experimental Protocol: Synthesis of N-Methylpiperidine[5]
-
Preparation of N-chloroamine: Dissolve N-methyl-n-pentylamine in an appropriate solvent and treat with a chlorinating agent (e.g., N-chlorosuccinimide) to form the corresponding N-chloro-N-methyl-n-pentylamine.
-
Reaction Setup: In a quartz reaction vessel, dissolve the N-chloroamine in concentrated sulfuric acid.
-
Initiation: Irradiate the solution with a UV lamp or heat the solution to initiate the reaction.
-
Reaction: Continue the irradiation or heating for several hours until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH) to pH > 12.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic layers over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.
Pictet-Spengler Reaction
A classic and versatile method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are piperidine-containing fused ring systems. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. Asymmetric variants using chiral catalysts have been developed to produce enantioenriched products.[9][10][11]
Experimental Protocol: Asymmetric Synthesis of a Tetrahydro-β-carboline[9]
-
Imine Formation: In a reaction vial, stir a mixture of tryptamine (1.0 equiv) and an aldehyde (1.05 equiv) in a suitable solvent (e.g., dichloromethane) at room temperature for 1-2 hours to form the corresponding imine.
-
Catalyst Addition: To the solution of the imine, add a chiral thiourea catalyst (e.g., 10 mol%).
-
Cyclization: Stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched tetrahydro-β-carboline. The enantiomeric excess can be determined by chiral HPLC analysis.
Aza-Diels-Alder Reaction
This cycloaddition reaction provides a powerful tool for the construction of six-membered nitrogen-containing heterocycles, including piperidine derivatives. The reaction involves the [4+2] cycloaddition of an imine (dienophile) with a diene. The development of catalytic and asymmetric versions has significantly expanded the scope and utility of this method.[14][16][17]
Experimental Protocol: Synthesis of a Piperidin-4-one Derivative[16]
-
Reaction Setup: To a solution of the imine (1.0 equiv) in a suitable solvent (e.g., toluene) in a sealed tube, add the diene (1.5 equiv).
-
Catalyst Addition: Add a Lewis acid catalyst (e.g., ZnCl₂, 10 mol%).
-
Reaction: Heat the reaction mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 24 hours).
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the piperidin-4-one derivative.
Biocatalytic Synthesis
The use of enzymes in organic synthesis offers unparalleled selectivity under mild reaction conditions. Biocatalytic methods for piperidine synthesis often involve the use of hydroxylases, lipases, or ketoreductases to perform highly specific transformations, leading to the formation of chiral piperidine derivatives with excellent enantiopurity.[18][19]
Experimental Protocol: Chemo-enzymatic Synthesis of a Hydroxylated Piperidine[19]
-
Biocatalytic Oxidation: In a buffered aqueous solution, incubate the piperidine starting material with a specific hydroxylase enzyme and any necessary cofactors (e.g., NADPH) at a controlled temperature and pH.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or GC).
-
Product Extraction: Once the reaction is complete, extract the hydroxylated piperidine product from the aqueous medium using an appropriate organic solvent.
-
Purification: Purify the extracted product by column chromatography or crystallization.
Conclusion
The synthesis of piperidines remains a vibrant area of research, with each method offering distinct advantages and disadvantages. The choice of synthetic route will ultimately depend on factors such as the desired substitution pattern, stereochemistry, scalability, and the availability of starting materials and reagents. This guide provides a foundational understanding of several key methodologies to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 6. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Diastereoselective Diels-Alder reactions of N-sulfonyl-1-aza-1,3-butadienes with optically active enol ethers: an asymmetric variant of the 1-azadiene Diels-Alder reaction. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. hwu-staging.elsevierpure.com [hwu-staging.elsevierpure.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. chemrxiv.org [chemrxiv.org]
A Comparative Guide to N-Protecting Groups for Piperidine-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in pharmaceuticals and biologically active compounds.[1][2][3][4] Consequently, piperidine-4-carboxylic acid serves as a critical building block in the synthesis of a wide array of complex molecules, including analgesics, neurokinin receptor inhibitors, and other novel therapeutics.[1][5] During multi-step syntheses, the protection of the piperidine nitrogen is essential to prevent undesired side reactions and to control reactivity.[6][7][8]
The choice of an N-protecting group is a critical strategic decision in synthesis design. An ideal protecting group should be easy to introduce in high yield, stable under various reaction conditions, and readily removable under mild conditions that do not compromise other functional groups within the molecule.[6] This guide provides an objective comparison of three of the most commonly used N-protecting groups for piperidine-4-carboxylic acid: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Quantitative Comparison of N-Protecting Groups
The selection of an N-protecting group involves a trade-off between stability, ease of removal, and compatibility with other synthetic steps. The following table summarizes quantitative and qualitative data for the Boc, Cbz, and Fmoc groups when applied to piperidine-4-carboxylic acid.
| Feature | Boc (tert-butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) |
| Typical Protection Yield | 85-92%[9] | High | High |
| Protection Conditions | (Boc)₂O, Na₂CO₃/NaHCO₃ buffer, THF or DCM, 0-30°C[1][9] | Cbz-Cl, Na₂CO₃, aq. solution, 0°C to RT[10] | Fmoc-OSu, NaHCO₃, aq. dioxane, RT |
| Deprotection Reagents | Acidic: Trifluoroacetic acid (TFA), HCl in Dioxane[9][11] | Hydrogenolysis: H₂, Pd/C catalyst[10][12] Acidic: HBr/AcOH, HCl/IPA[13] | Basic: 20% Piperidine in DMF[6][14][15] |
| Deprotection Conditions | TFA/DCM (1:1), RT, < 1 hr[16] | H₂, 10% Pd/C, MeOH or EtOH, RT, 1 atm[10] | 20% Piperidine/DMF, RT, < 30 min[14][16] |
| Stability | Labile to strong acids. Stable to bases and hydrogenolysis. | Stable to mild acids and bases. Labile to hydrogenolysis and strong acids.[6][9][12] | Stable to acids and hydrogenolysis. Labile to bases (amines).[6][15] |
| Key Advantages | Excellent stability, mild deprotection, widely used.[6] | Orthogonal to Boc and Fmoc groups. Stable to many reagents.[6][9] | Very mild, base-labile removal. Orthogonal to Boc and Cbz. UV-active for reaction monitoring.[14][15] |
| Key Disadvantages | Acid lability can limit its use with other acid-sensitive groups. | Hydrogenolysis is incompatible with reducible groups (e.g., alkenes, alkynes).[6] Catalyst can be pyrophoric.[10] | Not stable to basic conditions. The dibenzofulvene byproduct must be thoroughly removed. |
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflow for the N-protection and deprotection of piperidine-4-carboxylic acid and the concept of orthogonal protection.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. nbinno.com [nbinno.com]
- 13. tdcommons.org [tdcommons.org]
- 14. benchchem.com [benchchem.com]
- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. peptide.com [peptide.com]
A Comparative Guide to the Synthesis of 4-Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from the piperidine ring's ability to impart favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability. The substituent at the 4-position provides a crucial vector for fine-tuning pharmacological activity and target engagement. This guide offers a comparative analysis of key synthetic routes to this privileged scaffold, presenting quantitative data, detailed experimental protocols, and a visual summary of the strategic approaches.
Performance Comparison of Synthetic Routes
The selection of a synthetic strategy for a target 4-substituted piperidine is often a balance between efficiency, stereocontrol, and the commercial availability of starting materials. The following table summarizes quantitative data for several common and cutting-edge methods, providing a benchmark for comparison.
| Synthetic Method | Key Transformation | Substrate Example(s) | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %)/Diastereomeric Ratio (dr) | Reference(s) |
| Reductive Amination | Imine/Iminium ion reduction | 4-Piperidone + Aniline | NaBH(OAc)₃ | 85-95 | N/A | [1] |
| 4-Piperidone + Benzylamine | H₂, Pd/C | ~90 | N/A | [2] | ||
| Michael Addition | Conjugate addition | Dihydropyridone + Phenylboronic acid | Rhodium-BINAP type catalyst | High | High | [3] |
| Cinnamic acid amide + Propanal | Proline-derived catalyst | Good | High | [3] | ||
| Suzuki Coupling | C-C bond formation | 4-Triflyloxy-tetrahydropyridine + Arylboronic acid | Pd Catalyst (e.g., Pd(PPh₃)₄) | 70-95 | N/A | [4][5] |
| Pictet-Spengler Reaction | Iminium ion cyclization | β-Arylethylamine + Aldehyde | Acid catalyst (e.g., TFA, HCl) | 60-85 | Can be diastereoselective | [6][7] |
| Catalytic Asymmetric [4+2] Cycloaddition | Hetero-Diels-Alder | 1-Azadiene + Nitroalkene | Zn(OTf)₂ / F-BOPA ligand | 43-87 | up to 92% ee | [8] |
Key Synthetic Strategies: A Visual Overview
The synthesis of 4-substituted piperidines can be broadly categorized by the bond disconnections and the core starting materials. The following diagram illustrates the principal synthetic pathways.
Caption: A flowchart comparing the primary synthetic approaches to 4-substituted piperidines.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis. Below are representative protocols for three key transformations.
Reductive Amination of 4-Piperidone
This method is one of the most common and versatile for introducing a wide range of substituents at the 4-position via an amino linkage.
Materials:
-
N-Boc-4-piperidone
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in dichloroethane, add benzylamine (1.1 eq) followed by acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 4-amino-substituted piperidine.
Michael Addition to a Dihydropyridone
This approach is particularly useful for the enantioselective synthesis of 4-substituted piperidines.
Materials:
-
N-protected-1,2-dihydropyridin-4-one
-
Arylboronic acid
-
Rhodium catalyst precursor (e.g., [Rh(cod)₂]BF₄)
-
Chiral ligand (e.g., (S)-BINAP)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the rhodium catalyst precursor and the chiral ligand in the solvent.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add the N-protected-1,2-dihydropyridin-4-one (1.0 eq), the arylboronic acid (1.5 eq), and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-48 hours, monitoring the progress by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the enantioenriched 4-arylpiperidone.
Suzuki Coupling for the Synthesis of 4-Arylpiperidines
The Suzuki coupling is a powerful method for the formation of a carbon-carbon bond between the 4-position of the piperidine ring and an aryl group.
Materials:
-
N-Boc-4-triflyloxy-1,2,3,6-tetrahydropyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous Na₂CO₃)
-
Solvent (e.g., Toluene or DME)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a degassed mixture of the N-Boc-4-triflyloxy-1,2,3,6-tetrahydropyridine (1.0 eq), arylboronic acid (1.2 eq), and palladium catalyst (0.05 eq) in the chosen solvent, add the aqueous base.
-
Heat the reaction mixture under an inert atmosphere to reflux (typically 80-100 °C) for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting triflate.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the 4-aryl-1,2,3,6-tetrahydropyridine.
-
If the fully saturated piperidine is desired, the resulting tetrahydropyridine can be hydrogenated using a catalyst such as Pd/C under a hydrogen atmosphere.
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. soc.chim.it [soc.chim.it]
- 3. youtube.com [youtube.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. youtube.com [youtube.com]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Catalyst Efficacy in N-Arylation of Tert-butyl Piperidine-4-carboxylate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of N-aryl piperidines is a critical step in the creation of new therapeutic agents. Tert-butyl piperidine-4-carboxylate is a key building block in this process, and the choice of catalyst for its N-arylation is paramount to achieving high yields and purity. This guide provides an objective comparison of catalyst performance for this crucial transformation, supported by experimental data, to facilitate informed catalyst selection.
The formation of the C-N bond between an aryl group and the piperidine nitrogen is most commonly achieved through the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. The efficacy of this reaction is highly dependent on the choice of the phosphine ligand coordinated to the palladium center. Bulky and electron-rich phosphine ligands are generally favored as they promote the key steps of the catalytic cycle. Additionally, copper-catalyzed N-arylation reactions have emerged as a viable alternative.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems in the N-arylation of this compound with various aryl halides. The data highlights the impact of the choice of ligand and metal on the reaction outcome.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | NaOtBu | Toluene | 100 | 2 | >95 | [1] |
| Pd₂(dba)₃ / RuPhos | 4-Chlorotoluene | NaOtBu | Toluene | 100 | 2 | ~90 | [2] |
| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Bromide | NaOtBu | Toluene | RT | 2-4 | 85-95 | [3] |
| CuI / L-proline | Aryl Iodide | K₂CO₃ | DMSO | 90 | 24 | 70-80 | [4] |
Experimental Protocols
Below are the detailed experimental methodologies for the key reactions cited in the comparison table.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
General Procedure: An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (2 mL), this compound (1.2 mmol), and the aryl halide (1.0 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired N-aryl piperidine product.[1][2][3]
Copper-Catalyzed N-Arylation
General Procedure: A mixture of CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol) in DMSO (3 mL) is stirred at room temperature for 10 minutes. This compound (1.2 mmol) and the aryl iodide (1.0 mmol) are then added. The reaction mixture is heated to 90°C and stirred for 24 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-arylated piperidine.[4]
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow for catalyst screening.
Caption: Catalytic cycle of the Buchwald-Hartwig N-arylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UA Cloudflare [ir-api.ua.edu]
- 4. soc.chim.it [soc.chim.it]
Spectroscopic Validation of Tert-butyl Piperidine-4-carboxylate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic intermediates is paramount. Tert-butyl piperidine-4-carboxylate and its derivatives are key building blocks in the synthesis of a wide array of pharmaceutical compounds. This guide provides a comparative overview of the spectroscopic techniques used to validate these structures, offering experimental data and protocols to aid in their characterization.
This guide will focus on the primary spectroscopic methods for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). A comparison with analogous pyrrolidine-based structures is also presented to highlight key spectroscopic differences.
Comparative Spectroscopic Data
The following tables summarize typical spectroscopic data for this compound and a common alternative, tert-butyl pyrrolidine-3-carboxylate. These values can serve as a reference for the validation of newly synthesized derivatives.
Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -C(CH₃)₃ | 1.46 | s | - |
| H-2, H-6 (axial) | 2.82 | t | 12.4 | |
| H-2, H-6 (equatorial) | 3.99 | br s | - | |
| H-3, H-5 (axial) | 1.55-1.70 | m | - | |
| H-3, H-5 (equatorial) | 1.81-1.88 | m | - | |
| H-4 | 2.43 | tt | 11.0, 3.9 | |
| Tert-butyl pyrrolidine-3-carboxylate | -C(CH₃)₃ | 1.45 | s | - |
| H-2, H-5 | 3.00-3.30 | m | - | |
| H-3 | 2.90-3.00 | m | - | |
| H-4 | 2.00-2.20 | m | - |
Table 2: ¹³C NMR Spectroscopic Data Comparison (101 MHz, CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | -C (CH₃)₃ | 80.6 |
| -C(C H₃)₃ | 28.4 | |
| C=O | 174.5 | |
| C-2, C-6 | 42.8 | |
| C-3, C-5 | 28.5 | |
| C-4 | 41.0 | |
| Tert-butyl pyrrolidine-3-carboxylate | -C (CH₃)₃ | 80.5 |
| -C(C H₃)₃ | 28.5 | |
| C=O | 174.0 | |
| C-2, C-5 | 46.0, 52.0 | |
| C-3 | 44.5 | |
| C-4 | 31.5 |
Table 3: FT-IR and Mass Spectrometry Data Comparison
| Compound | FT-IR (cm⁻¹) | Mass Spectrometry (ESI-MS) |
| This compound | ~2970 (C-H str), ~1730 (C=O str), ~1160 (C-O str) | m/z: 186.14 [M+H]⁺, 208.12 [M+Na]⁺ |
| Tert-butyl pyrrolidine-3-carboxylate | ~2970 (C-H str), ~1735 (C=O str), ~1150 (C-O str) | m/z: 172.12 [M+H]⁺, 194.10 [M+Na]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the this compound derivative. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the magnet. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
Use a standard 30° or 45° pulse angle.
-
Set the relaxation delay to at least 1 second.
-
Acquire a sufficient number of scans (typically 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean before and after use.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in the desired mass range.
-
If necessary, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to obtain fragment ions.
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for spectroscopic validation and the signaling pathway from sample to spectrum in a typical mass spectrometry experiment.
Caption: Spectroscopic validation workflow.
Caption: Mass spectrometry signaling pathway.
Cost-benefit analysis of different piperidine building blocks in drug discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a vast array of approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical and pharmacokinetic properties, including improved solubility, metabolic stability, and oral bioavailability.[1] However, the strategic choice of a specific piperidine building block—be it unsubstituted, substituted at various positions, or chiral—presents a critical cost-benefit decision in the drug discovery process. This guide provides a comparative analysis of different piperidine building blocks, offering insights into their cost, synthetic accessibility, and impact on pharmacological performance, supported by experimental data and detailed protocols.
Cost and Synthetic Accessibility: A Major Consideration
The cost of piperidine building blocks varies significantly based on their structural complexity. Unsubstituted piperidine is a readily available and inexpensive commodity chemical. However, the introduction of substituents, and particularly chiral centers, dramatically increases the price due to more complex and often multi-step synthetic routes.
Table 1: Illustrative Cost Comparison of Piperidine Building Blocks
| Building Block | Substitution Pattern | Chirality | Representative Supplier Price (USD) | Notes |
| Piperidine | Unsubstituted | Achiral | ~$20 - $50 / 100g | Basic starting material. |
| 4-Methylpiperidine | 4-substituted | Achiral | ~$100 - $300 / 100g | Simple substitution increases cost. |
| Ethyl Nipecotate | 3-substituted | Racemic | ~$2,100 / kg | Ester functional group adds complexity and cost.[3] |
| Ethyl Isonipecotate | 4-substituted | Achiral | ~$1,900 - $4,500 / kg | Positional isomer of Ethyl Nipecotate with a comparable price point.[3][4][5] |
| (R)-3-Fluoropiperidine HCl | 3-substituted | Chiral (R) | ~$472 / 250mg | Introduction of a chiral center and a fluorine atom significantly increases the cost.[6] |
| (S)-3-Fluoropiperidine HCl | 3-substituted | Chiral (S) | ~$864 / 1g | The enantiomer can have a different price point based on demand and synthetic route.[7] |
Disclaimer: Prices are approximate and can vary significantly between suppliers and based on purity and scale. The prices listed are for illustrative purposes to demonstrate the relative cost differences.
The synthetic accessibility of functionalized piperidines is a key driver of their cost. While numerous methods exist for the synthesis of substituted piperidines, they often require protecting groups, chiral auxiliaries, or expensive catalysts, all of which contribute to the final price of the building block. Researchers must weigh the desired substitution pattern and stereochemistry against the budgetary constraints of their project.
Performance Comparison: The Impact of Substitution
The substitution pattern on the piperidine ring has a profound impact on a molecule's biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The choice of where and what to substitute is a critical decision in lead optimization.
Biological Activity and Selectivity
The position and nature of substituents on the piperidine ring can dramatically alter a compound's binding affinity and selectivity for its biological target.
Table 2: Comparative Biological Activity of Substituted Piperidine Analogs
| Compound Class | Target | Substitution Pattern | Representative IC50/Ki | Key Observations |
| Dopamine Receptor Antagonists | Dopamine D4 Receptor | 4-substituted piperidine vs. 4-phenyl-1,2,3,6-tetrahydropyridine | pKi = 8.71 vs. pKi = 8.82 | Saturation of the piperidine ring has a minor impact on D4 receptor affinity in this series.[8] |
| Fibrinolysis Inhibitors | Fibrinolysis vs. GABAa | 2-methylpiperidine | Increased selectivity over GABAa | Introduction of a methyl group at the 2-position of the piperidine ring decreased potency but significantly increased selectivity against the off-target GABAa receptor.[1] |
| CCR2 Antagonists | CC Chemokine Receptor 2 | cis-3,4-disubstituted piperidines | IC50 = 3.4 nM (binding), 2.0 nM (calcium flux), 5.4 nM (chemotaxis) for compound 24 | Specific cis-3,4-disubstitution pattern leads to potent CCR2 antagonism.[9] |
ADME Properties
The physicochemical properties of piperidine derivatives, which are heavily influenced by substitution, are critical determinants of their ADME profile.
Table 3: Comparative ADME-related Properties of Substituted Piperidines
| Property | Substitution Effect | Example | Reference |
| Aqueous Solubility | Introduction of polar groups (e.g., hydroxyl, fluorine) at the 2-position can enhance solubility. | A 2-substituted piperidine analog of a MeV-RdRp inhibitor showed improved aqueous solubility of 60 µg/mL. | [1] |
| Metabolic Stability | Substitution, particularly at metabolically labile positions (e.g., α to the nitrogen), can block metabolism and increase half-life. | The morpholine ring, with an oxygen atom replacing a methylene group, is generally more metabolically stable than piperidine. | [10] |
| hERG Inhibition | Introduction of chiral centers or specific substitution patterns can reduce hERG channel blockage, a common safety liability. | A 3,4,6-trisubstituted piperidine derivative showed remarkably reduced hERG blockage compared to its 3,4-disubstituted parent compound. | [11] |
| Permeability | Lipophilicity and hydrogen bonding potential, modulated by substituents, affect permeability across biological membranes like the Caco-2 cell monolayer. | The Caco-2 permeability assay is a standard in vitro model to predict human intestinal absorption. | [7][12] |
Experimental Protocols
To aid researchers in their evaluation of different piperidine-containing compounds, detailed protocols for key in vitro assays are provided below.
Receptor Binding Assay (Radioligand Displacement)
This protocol describes a typical radioligand displacement assay to determine the binding affinity (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for dopamine D2 receptors)
-
Test compounds (piperidine derivatives) at various concentrations
-
Incubation buffer (e.g., Tris-HCl with co-factors)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer, test compound, or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol outlines a common method to assess the metabolic stability of a compound using liver microsomes, which are rich in cytochrome P450 enzymes.
Materials:
-
Pooled liver microsomes (human, rat, or other species)
-
Test compounds (piperidine derivatives)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare working solutions of the test compounds in buffer.
-
In a microplate, add the liver microsomes and the test compound solutions.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution to the respective wells.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear portion of the curve (slope = -k, where t½ = 0.693/k).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein).
Visualizing the Drug Discovery Workflow
The following diagrams illustrate key conceptual frameworks in drug discovery involving piperidine building blocks.
Caption: A generalized workflow for drug discovery highlighting the iterative process of lead optimization involving the selection and evaluation of piperidine building blocks.
Caption: A simplified diagram illustrating how a piperidine-containing drug might act as a GPCR antagonist, leading to a therapeutic cellular response while also potentially interacting with off-target receptors.
Conclusion
The selection of piperidine building blocks in drug discovery is a multifaceted decision that requires a careful balance of cost, synthetic feasibility, and the desired pharmacological profile. While more complex, substituted, and chiral piperidines come at a higher price, they offer invaluable opportunities to fine-tune a molecule's properties to achieve the desired potency, selectivity, and ADME characteristics. By leveraging a deep understanding of the structure-activity and structure-property relationships of this versatile scaffold, and by employing robust in vitro assays, researchers can make informed decisions to accelerate the development of novel and effective therapeutics.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. indiamart.com [indiamart.com]
- 4. saimaklabs.com [saimaklabs.com]
- 5. Buy Ethyl Isonipecotate at Affordable Prices, Pharmaceutical Grade [suryalifesciencesltd.com]
- 6. benchchem.com [benchchem.com]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Synthesis of Functionalized Piperidines for Researchers and Drug Development Professionals
The piperidine moiety is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals, making the development of efficient and selective synthetic strategies for its functionalization a cornerstone of modern organic chemistry.[1][2] This guide provides a comparative overview of key synthetic methodologies for accessing functionalized piperidines, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in selecting the optimal strategy for their specific target molecules.
The synthesis of piperidine derivatives can be broadly categorized into two main approaches: the cyclization of acyclic precursors and the functionalization of a pre-existing piperidine or pyridine ring.[1][3] This guide will delve into prominent examples from both categories, highlighting recent advancements in catalytic and enantioselective transformations.
I. Cyclization Strategies for Piperidine Ring Formation
Intramolecular and intermolecular cyclization reactions represent a powerful and versatile approach to constructing the piperidine core with a high degree of control over substitution patterns and stereochemistry.
Catalytic Enantioselective [4+2] Annulation of Imines with Allenes (Kwon Annulation)
A notable method for the synthesis of functionalized piperidines is the phosphine-catalyzed [4+2] annulation of imines with allenes, first reported by Kwon.[4] An enantioselective variant of this reaction has been developed, employing a C2-symmetric chiral phosphepine catalyst to furnish a range of piperidine derivatives with excellent stereoselectivity.[4]
General Reaction Scheme:
Figure 1: General workflow for the enantioselective Kwon annulation.
Quantitative Data Summary:
| Entry | Imine Substituent (Ar) | Allene Substituent (R) | Yield (%) | ee (%) |
| 1 | Phenyl | Ethyl | 95 | 94 |
| 2 | 4-Bromophenyl | Ethyl | 96 | 93 |
| 3 | 4-Methoxyphenyl | Ethyl | 55 | 90 |
| 4 | 2-Naphthyl | Ethyl | 92 | 92 |
| 5 | Phenyl | Methyl | 91 | 91 |
| 6 | Phenyl | H | 95 | 60 |
Experimental Protocol: General Procedure for the Enantioselective Kwon Annulation [4]
-
To a solution of the imine (0.2 mmol) in toluene (2.0 mL) at -78 °C is added the chiral phosphine catalyst (0.02 mmol, 10 mol %).
-
The allene (0.4 mmol) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired piperidine product.
Zinc-Catalyzed Enantioselective [4+2] Cyclization of 1-Azadienes and Nitroalkenes
A zinc-catalyzed enantioselective [4+2] cyclization of readily available 1-azadienes with nitroalkenes provides an efficient route to highly functionalized aminopiperidine analogues.[5] The use of a novel F-BOPA ligand is crucial for achieving high yields and enantioselectivities.[5]
Reaction Mechanism Overview:
Figure 2: Catalytic cycle for the Zn-catalyzed [4+2] cyclization.
Quantitative Data Summary:
| Entry | 1-Azadiene (Ar) | Nitroalkene (R1, R2) | Yield (%) | ee (%) |
| 1 | Phenyl | Me, H | 85 | 90 |
| 2 | 4-Chlorophenyl | Et, H | 87 | 92 |
| 3 | 4-Methoxyphenyl | Ph, H | 78 | 88 |
| 4 | Phenyl | -(CH2)4- | 82 | 89 |
| 5 | Butyl | Ph, H | 87 | 83 |
Experimental Protocol: General Procedure for Zinc-Catalyzed [4+2] Cyclization [5]
-
In a flame-dried Schlenk tube under an argon atmosphere, Zn(OTf)2 (0.02 mmol, 10 mol %) and the F-BOPA ligand (0.022 mmol, 11 mol %) are dissolved in dichloromethane (1.0 mL).
-
The solution is stirred at room temperature for 30 minutes.
-
The 1-azadiene (0.2 mmol) and the nitroalkene (0.24 mmol) are added sequentially.
-
The reaction mixture is stirred at the specified temperature for the indicated time.
-
Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to give the desired piperidine derivative.
II. Functionalization of Pyridine Derivatives
The dearomatization and subsequent functionalization of pyridines offer a direct and convergent approach to constructing highly substituted piperidines.
Rh-Catalyzed Asymmetric Reductive Heck Reaction
A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric reductive Heck reaction of the resulting dihydropyridine with a boronic acid, and a final reduction provides access to a wide variety of enantioenriched 3-substituted piperidines.[6][7]
Synthetic Workflow:
Figure 3: Three-step synthesis of 3-substituted piperidines.
Quantitative Data Summary (Reductive Heck Step):
| Entry | Boronic Acid (Ar) | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 95 | 98 |
| 2 | 4-Fluorophenylboronic acid | 92 | 97 |
| 3 | 4-Methoxyphenylboronic acid | 96 | 99 |
| 4 | 3-Thienylboronic acid | 85 | 96 |
| 5 | Vinylboronic acid pinacol ester | 78 | 95 |
Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction [8]
-
In a glovebox, [Rh(cod)OH]2 (3 mol %) and (S)-Segphos (7 mol %) are added to a vial.
-
Toluene, THP, and H2O (1:1:1 v/v/v) are added, followed by aqueous CsOH (2.0 equiv).
-
The mixture is stirred at 70 °C for 10 minutes.
-
The boronic acid (3.0 equiv) and then the phenyl pyridine-1(2H)-carboxylate (1.0 equiv) are added.
-
The resulting mixture is stirred at 70 °C for 20 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over Na2SO4, filtered, and concentrated.
-
The crude product is purified by flash chromatography to afford the 3-substituted tetrahydropyridine.
III. Biosynthesis-Inspired Strategies
Nature's approach to piperidine alkaloid synthesis often involves the cyclization of lysine-derived intermediates.[9][10] These biosynthetic pathways have inspired the development of biomimetic synthetic strategies.
Three-Component Vinylogous Mannich Reaction
Inspired by the biosynthesis of piperidine alkaloids from L-lysine, a stereoselective three-component vinylogous Mannich-type reaction has been developed.[9][11] This method utilizes a 1,3-bis-trimethylsilylenol ether as a dienolate, which reacts with an aldehyde and an amine to generate a chiral 2,3-dihydropyridinone, a versatile intermediate for the synthesis of multi-substituted piperidines.[9]
Biosynthesis vs. Biomimetic Synthesis:
Figure 4: Comparison of the biosynthetic and biomimetic pathways.
Quantitative Data Summary:
| Entry | Aldehyde | Amine | Diastereomeric Ratio | Yield (%) |
| 1 | Isovaleraldehyde | Benzylamine | >20:1 | 85 |
| 2 | Benzaldehyde | Benzylamine | 10:1 | 78 |
| 3 | Cyclohexanecarboxaldehyde | Benzylamine | >20:1 | 82 |
Experimental Protocol: Three-Component Vinylogous Mannich Reaction [9]
-
To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in an appropriate solvent is added a Lewis acid or Brønsted acid catalyst.
-
The mixture is stirred for a specified time to allow for imine formation.
-
The 1,3-bis-trimethylsilylenol ether (1.2 mmol) is added.
-
The reaction is stirred until completion, as monitored by TLC.
-
The reaction is quenched and worked up according to standard procedures.
-
The crude product is purified by column chromatography to yield the dihydropyridinone adduct.
This guide provides a snapshot of the diverse and powerful strategies available for the synthesis of functionalized piperidines. The choice of method will ultimately depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The provided data and protocols aim to serve as a valuable resource for researchers navigating this important area of synthetic chemistry.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 9. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 10. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
Case studies comparing different protecting group strategies in piperidine synthesis
For researchers, scientists, and drug development professionals, the synthesis of piperidine-containing molecules is a cornerstone of modern medicinal chemistry. The piperidine scaffold is a prevalent feature in numerous pharmaceuticals, and its synthesis often necessitates the use of protecting groups to mask the reactive secondary amine. The choice of an appropriate N-protecting group is a critical strategic decision that can significantly influence the overall efficiency, yield, and success of a synthetic route. This guide provides an objective comparison of three commonly employed protecting groups for the piperidine nitrogen—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn)—through the lens of a case study focused on the synthesis of the pharmaceutically important intermediate, (R)-3-aminopiperidine.
At a Glance: Key Characteristics of N-Protecting Groups for Piperidine
The selection of a protecting group is primarily dictated by its stability to various reaction conditions and the orthogonality of its deprotection, meaning its removal can be achieved without affecting other functional groups in the molecule.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Benzyl (Bn) |
| Structure | |||
| Lability | Acid-Labile | Hydrogenolysis | Hydrogenolysis |
| Typical Deprotection Conditions | Trifluoroacetic Acid (TFA); HCl in Dioxane[1] | H₂, Pd/C; Transfer Hydrogenation[1] | H₂, Pd/C[2] |
| Stability | Stable to base and hydrogenolysis[2][3] | Stable to mild acid and base[1][3] | Stable to acid and base |
| Key Advantages | Orthogonal to hydrogenolysis-labile groups (e.g., Cbz, Bn). | Orthogonal to acid-labile groups (e.g., Boc). Mild deprotection conditions. | Generally stable and cost-effective. |
| Potential Limitations | Requires strong acid for cleavage, which may not be suitable for acid-sensitive substrates. | Not compatible with reactions involving catalytic reduction. Catalyst poisoning can be an issue. | Deprotection conditions are similar to Cbz, offering less orthogonality in some contexts. |
Case Study: Synthesis of (R)-3-Aminopiperidine
The synthesis of enantiomerically pure (R)-3-aminopiperidine is a valuable process in the pharmaceutical industry. The following sections compare synthetic strategies employing Boc, Cbz, and Benzyl protecting groups, with a focus on reported yields for key steps.
N-Boc Protecting Group Strategy
The Boc group is a popular choice due to its stability and straightforward acidic deprotection. A common route to (R)-N-Boc-3-aminopiperidine involves the protection of a precursor followed by functional group manipulations.
Protection Step Yield: In a reported synthesis, (R)-nipecotic acid ethyl ester was protected with di-tert-butyl dicarbonate to yield (R)-N-Boc-3-piperidine ethyl formate in 95% yield.
Overall Strategy Yield: A multi-step synthesis of 3-(N-Boc-amino)piperidine derivatives starting from L-glutamic acid reported overall yields ranging from 44% to 55%. The N-Boc protection of an intermediate in this sequence, (S)-Dimethyl 2-aminopentanedioate, was achieved in 92% yield.
N-Cbz Protecting Group Strategy
The Cbz group offers orthogonality to acid-labile protecting groups and is readily removed by mild hydrogenolysis.
Enzymatic Synthesis Yield: A multi-enzyme cascade has been utilized for the conversion of N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine, achieving an isolated yield of up to 54%[4][5]. This biocatalytic approach highlights a modern strategy for introducing the Cbz-protected aminopiperidine core[4][5].
N-Benzyl Protecting Group Strategy
The Benzyl group is a robust and economical protecting group, also removable by hydrogenolysis.
Reductive Amination Yield: A synthetic route to (R)-N-benzyl-3-aminopiperidine via a transaminase reaction on N-benzyl-3-piperidone reported a 90.9% yield for the enzymatic reductive amination step[2].
Quantitative Data Summary
The following table summarizes the reported yields for key steps in the synthesis of (R)-3-aminopiperidine derivatives using different protecting groups. It is important to note that these yields are from different synthetic routes and reaction conditions and are presented here for comparative purposes.
| Protecting Group | Synthetic Step | Reagents & Conditions | Reported Yield (%) | Reference |
| Boc | N-Protection of (R)-nipecotic acid ethyl ester | (Boc)₂O, Triethylamine, Dichloromethane, 0-10 °C | 95 | |
| Boc | N-Protection of (S)-Dimethyl 2-aminopentanedioate | (Boc)₂O, Triethylamine, DMAP, Dichloromethane, 0 °C to RT | 92 | |
| Cbz | Enzymatic synthesis of L-3-N-Cbz-aminopiperidine | Galactose oxidase and imine reductase variants | up to 54 | [4][5] |
| Benzyl | Enzymatic reductive amination of N-benzyl-3-piperidone | ω-transaminase, Isopropylamine, PLP, THF/H₂O, 50 °C | 90.9 | [2] |
| Boc | Deprotection of (R)-N-Boc-3-aminopiperidine | 2 mol/L HCl-ethanol, Room Temperature | 92.4 | [2] |
| Benzyl | Deprotection of (R)-N-benzyl-3-aminopiperidine | Pd/C, Acetic Acid, 30 kg H₂ pressure, Room Temperature | Not explicitly stated for this specific reaction, but debenzylation is a standard procedure. | [2] |
Experimental Protocols
The following are representative experimental protocols for the introduction and removal of Boc, Cbz, and Benzyl protecting groups in the context of piperidine synthesis.
N-Boc Protection and Deprotection
Protocol 1: N-Boc Protection of (R)-nipecotic acid ethyl ester
-
Materials: (R)-nipecotic acid ethyl ester, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine, Dichloromethane (DCM).
-
Procedure: To a solution of (R)-nipecotic acid ethyl ester and triethylamine in dichloromethane at 0-10 °C, a solution of di-tert-butyl dicarbonate in dichloromethane is added dropwise. The reaction is stirred until completion, monitored by TLC. The reaction mixture is then washed successively with aqueous alkaline solution, acid solution, and saturated brine. The organic phase is dried and the solvent is removed under reduced pressure to yield (R)-N-Boc-3-piperidine ethyl formate.
Protocol 2: N-Boc Deprotection of (R)-N-Boc-3-aminopiperidine [2]
-
Materials: (R)-N-Boc-3-aminopiperidine, 2 mol/L HCl-ethanol solution.
-
Procedure: (R)-N-Boc-3-aminopiperidine is dissolved in a 2 mol/L solution of HCl in ethanol and stirred at room temperature overnight. The precipitation of the product indicates the completion of the reaction. The solid is collected by filtration, washed with a small amount of ethanol, and dried under vacuum to afford (R)-3-aminopiperidine dihydrochloride[2].
N-Cbz Protection and Deprotection
Protocol 3: N-Cbz Protection of Piperidine (General)
-
Materials: Piperidine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate, Dichloromethane (DCM).
-
Procedure: Dissolve piperazine (a related diamine, for which a detailed protocol is available) in a biphasic system of dichloromethane and aqueous sodium carbonate, and cool to 0 °C[3]. Add benzyl chloroformate dropwise with vigorous stirring[3]. Monitor the reaction by TLC. Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic phase, and concentrate to yield N-Cbz-piperidine[3].
Protocol 4: N-Cbz Deprotection via Hydrogenolysis [3]
-
Materials: N-Cbz protected piperidine derivative, 10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen gas (H₂).
-
Procedure: Dissolve the N-Cbz protected piperidine in methanol or ethanol in a hydrogenation vessel[3]. Carefully add 10% Pd/C catalyst[3]. Purge the vessel with an inert gas and then introduce hydrogen gas (e.g., via a balloon)[3]. Stir the mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC)[3]. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected piperidine[3].
N-Benzyl Deprotection
Protocol 5: N-Benzyl Deprotection of (R)-N-benzyl-3-aminopiperidine [2]
-
Materials: (R)-N-benzyl-3-aminopiperidine, Palladium on carbon (Pd/C), Acetic acid, Hydrogen gas (H₂).
-
Procedure: A solution of (R)-N-benzyl-3-aminopiperidine in acetic acid is treated with Pd/C catalyst in a pressure reactor[2]. The reaction is carried out under 30 kg of hydrogen pressure at room temperature for 24 hours[2]. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected product[2].
Signaling Pathways, Experimental Workflows, and Logical Relationships
The strategic selection of a protecting group is a critical decision point in the synthesis of complex molecules like functionalized piperidines. The choice between Boc, Cbz, and Benzyl protecting groups depends on the overall synthetic plan and the chemical nature of the molecule.
Caption: Decision workflow for selecting a piperidine N-protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tert-butyl Piperidine-4-carboxylate: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of tert-butyl piperidine-4-carboxylate, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.
Hazard Identification and Safety Data
This compound is a chemical that requires careful handling due to its potential hazards. The following table summarizes its key hazard classifications as identified in safety data sheets (SDS).
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, acute hazard | GHS09 | Warning | H400: Very toxic to aquatic life |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves. Always inspect gloves prior to use.[1]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[2]
-
Respiratory Protection: If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator.[3]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[3]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with federal, state, and local regulations.[4] Improper disposal can pose a significant risk to human health and the environment.[5]
Step 1: Waste Identification and Segregation
-
Identify Waste: Clearly identify the waste as this compound.
-
Segregate: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Containment and Labeling
-
Container: Place the waste in a suitable, closed, and properly labeled container.[1] The container must be in good condition and not leaking.
-
Labeling: The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".
Step 3: Storage
-
Storage Area: Store the sealed container in a designated, well-ventilated hazardous waste storage area.[3]
-
Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents and acids.[6]
Step 4: Disposal
-
Professional Disposal Service: Arrange for disposal through a licensed chemical destruction plant or a professional waste disposal service.[1][7] This may involve controlled incineration with flue gas scrubbing.[1]
-
Regulatory Compliance: All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA) at the federal level, as well as any applicable state and local regulations.[5][8]
-
Manifest: For off-site transport and disposal, a hazardous waste manifest is required to track the waste from its point of generation to its final disposal ("cradle to grave").[9][10]
Important Considerations:
-
DO NOT discharge this compound into sewers or drains.[1]
-
DO NOT dispose of in standard laboratory trash.
-
In case of a spill, follow the procedures outlined in the safety data sheet, which typically involve containing the spill, using absorbent materials, and collecting the waste in a sealed container for disposal.[2][3]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. peptide.com [peptide.com]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
